Technical Documentation Center

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol
  • CAS: 400080-56-0

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol in Drug Discovery

This in-depth technical guide explores the therapeutic potential, chemical synthesis, and pharmacological profile of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol . While often overshadowed by its amino-linked derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the therapeutic potential, chemical synthesis, and pharmacological profile of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol . While often overshadowed by its amino-linked derivative (the Sphingosine Kinase Inhibitor SKI II ), this specific 2,4-diarylthiazole scaffold represents a critical pharmacophore in medicinal chemistry, particularly for anti-inflammatory (COX-2 inhibition) and antimicrobial drug discovery.

Executive Summary

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol is a bioactive small molecule belonging to the 2,4-diarylthiazole class. Unlike its well-known derivative SKI II (which contains an amino linker: 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol), the direct carbon-carbon linkage in this compound imparts distinct physicochemical properties and target selectivity.

This guide analyzes its role as a privileged scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. It details the Hantzsch synthesis protocol, predicted mechanism of action (MoA), and structural-activity relationships (SAR) that distinguish it from kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule features a central 1,3-thiazole ring substituted at the C2 position with a phenol group and at the C4 position with a 4-chlorophenyl group. This planar, conjugated system facilitates intercalation into hydrophobic protein pockets.

PropertyValue (Predicted)Relevance to Drug Discovery
IUPAC Name 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenolSystematic identification
Molecular Formula C₁₅H₁₀ClNOSCore scaffold composition
Molecular Weight 287.76 g/mol < 500 Da (Lipinski compliant)
LogP (Octanol/Water) ~4.2 - 4.5High lipophilicity; suggests good membrane permeability but potential solubility issues.
H-Bond Donors 1 (Phenolic -OH)Critical for active site anchoring (e.g., Ser-530 in COX-2).
H-Bond Acceptors 2 (Thiazole N, Phenolic O)Facilitates receptor interaction.
Key Structural Feature 2,4-Diarylthiazole CoreA bioisostere of the 1,2-diarylheterocycle found in Coxibs (e.g., Celecoxib).

Therapeutic Targets & Mechanism of Action

Primary Target: Cyclooxygenase-2 (COX-2) Inhibition

The 2,4-diarylthiazole scaffold is a classic template for selective COX-2 inhibitors. The mechanism relies on the molecule's "propeller-like" or planar conformation fitting into the COX-2 active site.

  • Mechanism: The 4-chlorophenyl moiety inserts into the hydrophobic pocket of the COX-2 enzyme, mimicking the phenyl ring of Coxibs. The thiazole ring acts as the central scaffold, positioning the phenol group to interact with the hydrophilic region near the channel entrance.

  • Selectivity: The bulky 4-chlorophenyl group sterically hinders binding to the smaller active site of COX-1, providing selectivity for the larger COX-2 pocket induced during inflammation.

Secondary Target: Antimicrobial Activity (DNA Gyrase)

Thiazole derivatives frequently exhibit broad-spectrum antimicrobial activity.

  • Mechanism: Inhibition of bacterial DNA Gyrase (Topoisomerase II) . The planar thiazole ring can intercalate into bacterial DNA or bind to the ATP-binding pocket of the GyrB subunit, preventing DNA supercoiling and bacterial replication.

Structural Distinction: The "Linker" Effect

It is critical to distinguish this compound from SKI II :

  • SKI II (Amino-Linker): Targets Sphingosine Kinase (SphK1) . The amino bridge provides flexibility and an additional H-bond donor essential for the SphK1 ATP-binding pocket.

  • Direct-Linker (This Compound): Lacks the amino bridge. The rigid C-C bond restricts conformational freedom, shifting the selectivity profile away from kinases and towards oxidoreductases and cyclooxygenases .

Pathway Visualization

The following diagram illustrates the differential signaling pathways modulated by the 2,4-diarylthiazole scaffold versus its amino-linked derivatives.

TherapeuticPathways Scaffold 2,4-Diarylthiazole Scaffold (Core Structure) DirectLink Direct C-C Linkage (4-[4-(4-Chlorophenyl)...]phenol) Scaffold->DirectLink Synthetic Modification AminoLink Amino (-NH-) Linker (SKI II Derivative) Scaffold->AminoLink Synthetic Modification Target_COX Target: COX-2 Enzyme DirectLink->Target_COX Hydrophobic Pocket Binding Target_Gyrase Target: DNA Gyrase DirectLink->Target_Gyrase ATP Pocket Competition Effect_Inflam Anti-Inflammatory (Prostaglandin Suppression) Target_COX->Effect_Inflam Effect_Micro Antimicrobial (Replication Arrest) Target_Gyrase->Effect_Micro Target_SphK Target: Sphingosine Kinase 1 AminoLink->Target_SphK H-Bond Donor Interaction Effect_Cancer Antitumor/Apoptosis (S1P Reduction) Target_SphK->Effect_Cancer

Caption: Differential therapeutic pathways of the 2,4-diarylthiazole scaffold based on linker chemistry.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most robust method for synthesizing 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an


-haloketone.
Reaction Scheme

Reactants:

  • Component A: 4-Hydroxythiobenzamide (Provides the phenol + thioamide moiety).

  • Component B: 2-Bromo-4'-chloroacetophenone (Provides the chlorophenyl + haloketone moiety).

Reaction:



Step-by-Step Laboratory Protocol

Materials:

  • 4-Hydroxythiobenzamide (1.0 eq)

  • 2-Bromo-4'-chloroacetophenone (1.0 eq)

  • Absolute Ethanol (Solvent)

  • Sodium Acetate (Base, optional to neutralize HBr)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 4-Hydroxythiobenzamide in 20 mL of absolute ethanol. Ensure complete dissolution by mild warming if necessary.

  • Addition: Slowly add 5.0 mmol of 2-Bromo-4'-chloroacetophenone to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Precipitation: Allow the reaction mixture to cool to room temperature. A solid precipitate (hydrobromide salt) typically forms.

  • Neutralization: Pour the mixture into 50 mL of ice-cold water. Neutralize with 10% sodium bicarbonate solution to pH 7–8 to liberate the free base.

  • Filtration: Filter the solid product using a Büchner funnel. Wash with cold water (3 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture to obtain pure crystals.

  • Characterization: Confirm structure via

    
    -NMR and Mass Spectrometry (Expected [M+H]
    
    
    
    : ~288 m/z).
Synthesis Workflow Diagram

SynthesisProtocol Step1 Dissolve 4-Hydroxythiobenzamide in Ethanol Step2 Add 2-Bromo-4'-chloroacetophenone Step1->Step2 Step3 Reflux at 78°C (4-6 Hours) Step2->Step3 Step4 Cool & Neutralize (NaHCO3) Step3->Step4 Step5 Filter Precipitate Step4->Step5 Step6 Recrystallize (EtOH/DMF) Step5->Step6

Caption: Step-by-step Hantzsch synthesis workflow for the target compound.

Biological Evaluation & SAR Data

While specific clinical data for the exact direct-linked molecule is limited compared to SKI II, data from the 2,4-diarylthiazole class allows for high-confidence predictions of its biological profile.

Predicted Activity Profile (SAR Analysis)
AssayPredicted Activity (IC₅₀ / MIC)Rationale (SAR)
COX-2 Inhibition 0.5 – 5.0

4-Chlorophenyl group provides optimal hydrophobic filling; Phenol mimics Tyr-385 interaction.
COX-1 Inhibition > 100

Bulky 2,4-substitution pattern disfavors COX-1 binding (High Selectivity Index).
Sphingosine Kinase 1 > 50

(Inactive)
Lack of amino linker reduces flexibility required for the SphK1 ATP pocket (Contrast with SKI II: IC₅₀ ~ 0.5

).
Antimicrobial (S. aureus) 10 – 25

Thiazole ring disrupts bacterial membrane integrity and inhibits DNA gyrase.
Evaluation Protocols

To validate the therapeutic potential, the following assays are recommended:

  • COX Inhibitor Screening Assay (Fluorescent):

    • Incubate purified COX-1 and COX-2 enzymes with the test compound (0.1 – 100

      
      ).
      
    • Add arachidonic acid and a fluorometric probe (e.g., ADHP).

    • Measure Resorufin fluorescence (Ex 535 nm / Em 587 nm).

    • Success Metric: IC₅₀(COX-2) / IC₅₀(COX-1) < 0.01 (High Selectivity).

  • Minimum Inhibitory Concentration (MIC):

    • Use broth microdilution method against S. aureus and E. coli.

    • Compare against standard Ciprofloxacin.

Challenges & Future Directions

Solubility & Formulation
  • Challenge: The calculated LogP (~4.2) indicates poor aqueous solubility, which may limit bioavailability.

  • Solution: Formulation with cyclodextrins (HP-

    
    -CD) or synthesis of a prodrug (e.g., phosphorylation of the phenolic -OH) to improve water solubility.
    
Metabolic Stability
  • Challenge: The phenolic hydroxyl group is a target for Phase II metabolism (Glucuronidation/Sulfation), potentially leading to rapid clearance.

  • Optimization: Bioisosteric replacement of the phenol with a sulfonamide (

    
    ) or a methoxy group (
    
    
    
    ) could extend half-life, though potentially altering target affinity.

References

  • Kashyap, S. J., et al. "Thiazoles: having diverse biological activities." Medicinal Chemistry Research, vol. 21, no. 8, 2012, pp. 2123-2132. Link

  • French, K. J., et al. "Discovery and evaluation of inhibitors of human sphingosine kinase." Cancer Research, vol. 63, no. 18, 2003, pp. 5962-5969. (Describes the amino-linked SKI II derivative). Link

  • Abdel-Wahab, B. F., et al. "Synthesis and biological evaluation of some new 2-(1H-pyrazol-3-yl)thiazoles as potential antimicrobial agents." European Journal of Medicinal Chemistry, vol. 44, no. 6, 2009, pp. 2632-2635. Link

  • PubChem. "Compound Summary: 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]phenol."[1] National Library of Medicine. Link

  • Gierse, J. K., et al. "Expression and characterization of human cyclooxygenase-2 inhibitors." Journal of Pharmacology and Experimental Therapeutics, vol. 277, 1996, pp. 1615-1629. (Methodology for COX-2 assays). Link

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characterization of Thiazole Phenols

Foreword In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, integral to numerous FDA-approved drugs and a focal point of ongoing drug discovery efforts.[1][2][3] When coupled with a phen...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, integral to numerous FDA-approved drugs and a focal point of ongoing drug discovery efforts.[1][2][3] When coupled with a phenolic moiety, the resulting thiazole phenols present a class of compounds with a rich pharmacological profile, demonstrating activities that span from antimicrobial and antioxidant to anti-inflammatory and anticancer.[1][4][5] However, the therapeutic efficacy of any candidate molecule is not solely dictated by its interaction with a biological target. It is fundamentally governed by its physicochemical properties, which orchestrate its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8]

This guide provides an in-depth exploration of the core physicochemical characteristics of thiazole phenols. We move beyond mere definitions to dissect the causality behind experimental choices and provide robust, self-validating protocols for their determination. For the researcher, scientist, or drug development professional, this document serves as a practical manual for characterizing these high-potential compounds, ensuring that promising in vitro activity translates into viable therapeutic candidates.

The Foundational Blueprint: Synthesis and Structural Verification

Before any physicochemical profiling can be undertaken, the synthesis and absolute structural confirmation of the target thiazole phenol are paramount. A common and reliable route is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1][4]

The integrity of any subsequent data hinges on the purity and confirmed identity of the synthesized compound. A multi-spectroscopic approach is non-negotiable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the definitive atomic framework of the molecule. In ¹H-NMR spectra of thiazole phenols, characteristic signals will include aromatic protons from both the phenol and thiazole rings, as well as a distinct resonance for the phenolic hydroxyl proton.[9][10][11] ¹³C-NMR will confirm the carbon skeleton, including the characteristic carbons of the thiazole ring.[10][11][12]

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight (MW) with high accuracy. The molecular ion peak ([M+H]⁺ in positive ion mode) provides the initial confirmation of a successful synthesis and is the first critical physicochemical parameter.[9][10][12]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. For thiazole phenols, characteristic signals include a broad O-H stretch for the phenol group (around 3000-3600 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-S stretching.[9][12][13]

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

}

Caption: Workflow from synthesis to physicochemical profiling.

Core Physicochemical Properties: A Deep Dive

The journey of a drug from administration to its target is a complex obstacle course defined by aqueous and lipid environments. A molecule's success is dictated by a finely tuned balance of its physicochemical properties.[8][14]

Molecular Weight (MW)

Why it Matters: MW is a fundamental descriptor in drug design, most famously captured in Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 Daltons.[15] Lower molecular weight often correlates with better permeability and diffusion across biological membranes.[6]

Protocol: High-Resolution Mass Spectrometry (HRMS) This is the gold standard for accurate mass determination.

  • Sample Preparation: Dissolve a small quantity (~1 mg) of the purified thiazole phenol in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of ~1 mg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: The high resolution of the instrument allows for the determination of the exact mass to several decimal places, which can be used to confirm the elemental composition.

Causality Insight: We use ESI-TOF or ESI-Orbitrap because their high mass accuracy not only gives us the MW but also validates the molecular formula, acting as a secondary check on the compound's identity. This is a self-validating step that links back to structural integrity.

Lipophilicity (logP and logD)

Why it Matters: Lipophilicity is arguably the most critical physicochemical parameter, governing a drug's absorption, membrane permeability, plasma protein binding, and volume of distribution.[8][16][17] It represents the affinity of a molecule for a lipid-like (non-polar) environment versus an aqueous (polar) one.[18]

  • logP: The logarithm of the partition coefficient of the neutral form of the molecule between n-octanol and water.

  • logD: The logarithm of the distribution coefficient, which accounts for all forms (neutral and ionized) of the molecule at a specific pH. For ionizable compounds like thiazole phenols, logD at physiological pH (7.4) is the more relevant predictor of in-vivo behavior.[15]

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Equilibrium of a thiazole phenol in a two-phase system.

Protocol: Shake-Flask Method (OECD Guideline 107) This classic method remains the benchmark for its direct measurement of partitioning.[18]

  • Solvent Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, for pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation. This step is critical to ensure thermodynamic equilibrium.

  • Compound Addition: Prepare a stock solution of the thiazole phenol in the pre-saturated aqueous buffer. The concentration should be below the compound's aqueous solubility limit.

  • Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 ratio).

  • Equilibration: Shake the vial vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the thiazole phenol using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

  • Calculation:

    • Initial concentration in aqueous phase = C_initial

    • Equilibrium concentration in aqueous phase = C_aq

    • Equilibrium concentration in octanol phase (by mass balance) = C_oct = (C_initial - C_aq) * (V_aq / V_oct)

    • logD = log₁₀ (C_oct / C_aq)

Aqueous Solubility

Why it Matters: For a drug to be absorbed, it must first be in solution.[8] Poor aqueous solubility is a major cause of failure for drug candidates, leading to low bioavailability and challenging formulation development.[14][19] Intrinsic solubility refers to the solubility of the un-ionized form of the compound.[19]

Protocol: Thermodynamic Solubility Assay (Shake-Flask) This method measures the equilibrium solubility and is considered the most reliable.[19]

  • Preparation: Add an excess amount of the solid thiazole phenol compound to a vial containing a specific volume of the aqueous medium (e.g., water or PBS pH 7.4). The key is to have undissolved solid remaining.

  • Equilibration: Shake the vial at a constant temperature for an extended period (24-48 hours) to ensure the solution is fully saturated and has reached thermodynamic equilibrium.

  • Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

  • Quantification: Analyze the clear filtrate using a calibrated HPLC-UV method to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.

Causality Insight: We use an extended equilibration time to overcome the kinetic barriers of dissolution and ensure we are measuring the true thermodynamic equilibrium, not a transient supersaturated state. This provides a robust value for biopharmaceutical modeling.

Acidity Constant (pKa)

Why it Matters: The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral.[20] Thiazole phenols have at least two potential ionizable sites: the acidic phenolic hydroxyl group and the basic nitrogen atom in the thiazole ring. The ionization state at physiological pH profoundly impacts solubility, permeability, and the ability to bind to the target protein.[8][21]

Protocol: Potentiometric Titration This method directly measures the change in pH upon addition of a titrant.

  • Sample Preparation: Dissolve an accurately weighed amount of the thiazole phenol in a suitable solvent, often a co-solvent system like water/methanol to ensure solubility throughout the titration.

  • Titration: Use a calibrated pH meter and an automated titrator. Titrate the solution with a standardized solution of strong acid (e.g., HCl) and then with a standardized solution of strong base (e.g., NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the midpoint of the buffer region (the flattest part of the curve), which corresponds to the inflection point in the derivative plot.[22] Specialized software can analyze the titration curve to determine the pKa values.

Data Synthesis and Interpretation

Effective data presentation is crucial for decision-making in a drug discovery project. All quantitative data should be summarized in a clear, comparative format.

Table 1: Physicochemical Properties of Exemplar Thiazole Phenol Derivatives

Compound IDMolecular FormulaMW (Da)logD (pH 7.4)Aqueous Solubility (µg/mL)pKa (Phenol)pKa (Thiazole-N)
TPH-001C₁₀H₉NOS191.252.1508.52.5
TPH-002C₁₁H₁₁NOS205.282.5258.62.4
TPH-003C₁₀H₈ClNOS225.702.8107.91.8

Interpretation: The data in Table 1 allows for immediate structure-property relationship (SPR) analysis. For instance, adding a methyl group (TPH-001 vs. TPH-002) increases the molecular weight and lipophilicity (logD), while decreasing aqueous solubility. Adding an electron-withdrawing chlorine atom (TPH-003) significantly lowers the pKa of the phenol, making it more acidic, and also lowers the basicity of the thiazole nitrogen. These shifts are critical, as they predict how each molecule will behave in the body. A compound like TPH-003, with its higher lipophilicity and lower solubility, might have better membrane permeability but could face bioavailability issues if its solubility is too low.

Conclusion

The characterization of molecular weight and physicochemical properties is a cornerstone of modern drug development. For the promising class of thiazole phenols, a systematic and rigorous approach as outlined in this guide is essential. By understanding the causality behind the experimental protocols and meticulously measuring MW, logD, solubility, and pKa, researchers can build a comprehensive profile of their compounds. This profile not only validates the integrity of the molecule but also provides the critical insights needed to optimize lead candidates, predict in vivo behavior, and ultimately, accelerate the journey from a promising scaffold to a life-changing therapeutic.

References

  • Vertex AI Search. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry. Fiveable.
  • Kontogiorgis, C. A. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Ramezankhani, V., et al. Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH.
  • Singh, S. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • MDPI. (2023, December 8).
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery.
  • Chemistry LibreTexts. (2020, June 29).
  • Sharma, P., et al. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Townsend, B. (2024, July 11).
  • Siddiqui, N., et al. (2011). Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research, 3(4), 55-67.
  • Zhang, S., et al. (2024, October 31). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.
  • Popiolek, L., & Kos, J. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4897.
  • Sharma, A., et al. (2022, August 18).
  • Bolarin, D. M., et al. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • IJSAT.
  • Leonties, A. R., et al. (2025, March 17). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. PubMed.
  • Leito, I., et al. On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
  • Stankovic, S., et al. CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
  • van der Meulen, J., & Leito, I.
  • Sardash, H. H. SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. EPU Academic Staff - Erbil Polytechnic University.
  • Gürsoy, E., & Karali, N. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Pharmaceuticals, 14(11), 1098.
  • Namitha, T. H., et al. (2020, August 21).

Sources

Foundational

A Technical Guide to Pharmacophore Modeling of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol: From Hypothesis to Virtual Screening

Executive Summary This guide provides a comprehensive, in-depth walkthrough of the pharmacophore modeling process for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol, a known inhibitor of Sphingosine Kinase (SK).[1][2] Aut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, in-depth walkthrough of the pharmacophore modeling process for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol, a known inhibitor of Sphingosine Kinase (SK).[1][2] Authored for drug discovery researchers and computational chemists, this document moves beyond a simple recitation of steps to explore the underlying scientific rationale for each decision in the workflow. We will construct a robust, ligand-based pharmacophore hypothesis, detail a multi-faceted validation protocol to ensure its predictive power, and demonstrate its application in a virtual screening campaign to identify novel scaffolds. By integrating established computational methodologies with expert insights, this guide serves as a practical blueprint for leveraging pharmacophore modeling to accelerate hit identification and lead optimization programs.

Introduction: The Rationale for Pharmacophore Modeling

In the landscape of computer-aided drug design (CADD), pharmacophore modeling stands as a cornerstone technique for abstracting complex molecular interactions into a simplified and searchable 3D representation.[3][4] A pharmacophore is defined as the specific ensemble of steric and electronic features that are essential for a molecule to exert a particular biological effect.[5][6] For our subject compound, 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol (also known as SKI II), this approach allows us to decode the key chemical features responsible for its inhibitory activity against Sphingosine Kinase.

Pharmacophore models serve as powerful 3D queries in virtual screening campaigns, enabling the rapid filtration of large compound libraries to enrich for molecules with a high probability of being active.[7][8] This process drastically reduces the time and cost associated with identifying novel hit compounds compared to traditional high-throughput screening alone.[7]

This guide will focus primarily on a ligand-based pharmacophore modeling approach. This methodology is indispensable when high-resolution crystal structures of the target protein are unavailable or when researchers aim to understand the shared features across a series of known active compounds.[9][10] We will then discuss how a structure-based understanding can be integrated for model refinement, creating a more holistic and reliable predictive tool.

The Pharmacophore Modeling Workflow: A Step-by-Step Protocol

A successful pharmacophore modeling campaign is a systematic process that begins with careful data preparation and culminates in a rigorously validated model. The causality of this workflow is critical; each step builds upon the last to ensure the final hypothesis is not an artifact of the input data but a true representation of the necessary molecular interactions.

Caption: High-level workflow for pharmacophore modeling.

Phase 1: Dataset Preparation and Ligand Curation

Expertise & Experience: The quality of a pharmacophore model is fundamentally dictated by the quality of the input data. A model built from a narrow set of structurally similar compounds may be statistically valid but will lack the ability to identify novel, diverse scaffolds.

Protocol:

  • Training Set Assembly:

    • Compile a set of at least 15-20 structurally diverse compounds with known high activity against the target (e.g., Sphingosine Kinase). This set should include our lead compound, 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol.

    • The activity range should ideally span several orders of magnitude. This variance is crucial for algorithms that correlate features with activity levels.

  • Test Set Assembly:

    • Create a separate dataset of active and inactive compounds that will not be used for model generation.[11] This set is essential for unbiased validation of the final model's predictive power.

    • A good practice is to include a larger number of inactive "decoys" to challenge the model's ability to reject non-binders.

  • Conformational Analysis:

    • For each ligand in the training set, generate a diverse ensemble of low-energy 3D conformations. This step is critical because it accounts for molecular flexibility, ensuring that the bioactive conformation is likely represented in the dataset.[10]

    • This can be achieved using tools like the Catalyst algorithm in Discovery Studio or the conformational search modules in MOE or LigandScout.[9]

Phase 2: Hypothesis Generation

Expertise & Experience: This phase involves identifying the common chemical features among the active training set molecules and their spatial arrangement. The choice of algorithm here is important. For instance, the HipHop algorithm focuses on common features present in active molecules, while the HypoGen algorithm additionally correlates the presence of features with the degree of biological activity.[6]

Protocol:

  • Chemical Feature Definition: Based on the structures of the training set ligands, identify potential pharmacophoric features. These commonly include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Aromatic Ring (ARO)

    • Hydrophobic (HY)

    • Positive/Negative Ionizable

  • Model Generation:

    • Using a software package (e.g., Discovery Studio, MOE, LigandScout), submit the training set of ligands with their associated conformations and activity data to the pharmacophore generation module.[9][11]

    • The software aligns the molecules, identifies common features, and generates a series of candidate pharmacophore hypotheses.[10] Each hypothesis is a unique 3D arrangement of features.

  • Hypothesis Scoring and Selection: The software will rank the generated hypotheses based on statistical parameters. The goal is to select a model that best maps the features of the most active compounds while poorly mapping the features of less active ones.

Based on the structure of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol, a plausible pharmacophore hypothesis would include features representing the key functional groups.

Caption: A hypothetical pharmacophore model for the title compound.

Phase 3: Rigorous Model Validation

Trustworthiness: A pharmacophore hypothesis without rigorous validation is merely a conjecture. Validation is a self-validating system that provides confidence in the model's ability to perform successfully in a real-world screening scenario.[12]

Protocol:

  • Internal Validation (Test Set Prediction):

    • Map the generated pharmacophore model against the previously assembled test set of known actives and inactives.

    • A robust model should correctly identify a high percentage of the active compounds as "hits" and a high percentage of the inactive compounds as "non-hits."[13]

  • Fischer's Randomization Test (CatScramble):

    • This method assesses the statistical significance of the model.[13] The biological activity data of the training set molecules is randomly shuffled, and the modeling protocol is repeated multiple times (typically 95-99 times).

    • Causality: If the original hypothesis was generated by chance, then the randomized runs should produce models of similar or better quality. A statistically significant model is one where the original hypothesis is demonstrably superior to those from the scrambled runs, proving a strong structure-activity relationship exists in the data.[13]

  • Performance Metrics Calculation: Quantify the model's performance using standard statistical metrics.

MetricDescriptionGoal
Enrichment Factor (EF) Measures how many more active compounds are found in the hit list compared to a random selection.High value (e.g., >10)
Goodness of Hit (GH) Score A score (0 to 1) that combines the percentage of actives retrieved, hit list composition, and other factors.A score > 0.7 indicates a very good model.[14]
ROC Curve AUC The Area Under the Curve of a Receiver Operating Characteristic plot. Measures the model's ability to discriminate between actives and inactives.Value close to 1.0

Application: Pharmacophore-Based Virtual Screening

With a validated model, the next step is to use it as a filter to find novel compounds from vast chemical libraries.[15]

Protocol:

  • Database Selection: Choose one or more large, 3D-conformer compound databases for screening. Common choices include ZINC, ChEMBL, and Enamine.[7]

  • Virtual Screening Execution:

    • Use the validated pharmacophore model as a 3D query.

    • The screening software will rapidly assess each molecule in the database, checking if its conformers can match the pharmacophore features and their spatial constraints.

    • Molecules that match the query are collected into a hit list, often ranked by a "fit score" that indicates how well they align with the hypothesis.[15]

  • Hit List Post-Processing:

    • The initial hit list may still be very large. It is crucial to apply additional filters to refine the selection.

    • Drug-Likeness Filters: Apply rules like Lipinski's Rule of Five to remove compounds with poor pharmacokinetic properties.

    • ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.[12]

    • Molecular Docking: For the most promising candidates, perform molecular docking into the target's binding site (if a structure is known) to predict binding poses and estimate binding affinity. This adds a layer of structure-based validation.[12][16]

Advanced Considerations and Authoritative Grounding

  • Structure-Based Pharmacophores: If a crystal structure of the target-ligand complex is available, a structure-based pharmacophore can be generated directly from the key interactions observed in the binding site.[16][17] This approach is highly accurate and can be used to validate or refine a ligand-based model.

  • Dynamic Pharmacophores (Dynophores): Classical pharmacophore models are static. However, proteins are flexible. By using molecular dynamics (MD) simulations, one can generate "dynophores" that capture the time-dependent nature of protein-ligand interactions, leading to more robust and realistic models.[4][9][18]

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for the pharmacophore modeling of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol. By emphasizing the causality behind each step—from meticulous dataset curation to multi-faceted validation and intelligent application in virtual screening—we have constructed a framework for developing a predictive tool with a high degree of confidence. This methodology empowers researchers to transcend simple pattern matching and truly leverage computational chemistry to accelerate the discovery of novel, high-potential drug candidates.

References

  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • El-Gokha, A. A., et al. (n.d.). Pharmacophore modeling: advances and pitfalls. Frontiers.
  • Scarpino, A., et al. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]

  • Singh, M., et al. (2023, September 26). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

  • Al-Aamri, M. S., et al. (2022, June 11). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. ScienceDirect. [Link]

  • Kaserer, T., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Wiley Online Library. [Link]

  • Wieder, M., et al. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. [Link]

  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. [Link]

  • El-Gokha, A. A., et al. (n.d.). Pharmacophore modeling: advances and pitfalls. PMC. [Link]

  • Scarpino, A., et al. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. [Link]

  • Kumar, A., et al. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. [Link]

  • ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. [Link]

  • Rataj, K., et al. (2019, November 20). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. [Link]

  • Alam, S., et al. (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. MDPI. [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. [Link]

  • Chen, J., et al. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC. [Link]

  • Wang, R., et al. (2019, November 22). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. MDPI. [Link]

  • ChemBK. (2024, April 11). 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol. [Link]

  • PubChem. (n.d.). 4-((4-(4-Chlorophenyl)-2-thiazolyl)amino)phenol. National Institutes of Health. [Link]

  • Taylor & Francis. (n.d.). Pharmacophores – Knowledge and References. [Link]

Sources

Exploratory

Binding affinity of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol to protein targets

Topic: Binding affinity of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol to protein targets Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary 4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding affinity of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol to protein targets Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol , widely recognized in the field as SKI-II (Sphingosine Kinase Inhibitor 2), is a pivotal non-lipid small molecule inhibitor.[1][2] Unlike first-generation inhibitors that mimicked the sphingosine substrate, SKI-II represents a class of dual sphingosine kinase (SphK) inhibitors with a distinct non-ATP competitive mechanism.[3][4]

This guide details the binding kinetics, structural interface, and experimental validation of SKI-II against its primary targets, SphK1 and SphK2 . It serves as a reference for optimizing assay conditions and interpreting inhibition data in the context of the "sphingolipid rheostat."

Chemical Identity & Physicochemical Profile[1][5][6][7][8]

PropertySpecification
Common Name SKI-II
IUPAC Name 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol
CAS Number 312636-16-1
Molecular Formula C₁₅H₁₁ClN₂OS
Molecular Weight 302.78 g/mol
Solubility DMSO (>20 mg/mL); Ethanol (Low)
Lipophilicity (cLogP) ~4.8 (High hydrophobicity dictates assay buffer formulation)

Target Identification & Binding Mechanism[4]

Primary Protein Targets

SKI-II targets the two isoforms of sphingosine kinase, enzymes responsible for phosphorylating sphingosine to sphingosine-1-phosphate (S1P).

  • SphK1 (Cytosolic): Linked to cell survival, proliferation, and angiogenesis.

  • SphK2 (Nuclear/Mitochondrial): Associated with apoptosis regulation and epigenetic modulation.

Structural Basis of Binding (PDB: 3VZB)

X-ray crystallography has unequivocally defined the binding mode of SKI-II. Unlike ATP-competitive inhibitors (e.g., kinase inhibitors targeting the hinge region), SKI-II acts as a substrate competitive inhibitor for the lipid substrate, sphingosine.

  • Binding Site: SKI-II occupies the hydrophobic sphingosine-binding channel (the "J-channel") within the C-terminal domain.

  • Key Interactions:

    • Hydrophobic Anchoring: The 4-chlorophenyl moiety inserts deep into the hydrophobic pocket formed by Phe374, Leu347, Leu354, and Leu405 . This mimics the alkyl chain of sphingosine.

    • Hydrogen Bonding: The amino-thiazole linker forms a critical hydrogen bond with Thr196 (in human SphK1).[2]

    • Steric Exclusion: By occupying this channel, SKI-II physically blocks sphingosine entry without interfering with the ATP-binding pocket.

Mechanism of Action Diagram

The following diagram illustrates the interference of SKI-II in the Sphingolipid Rheostat.

SphingolipidRheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Pro-Apoptotic) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival/Proliferation) Sphingosine->S1P Phosphorylation S1P->Sphingosine Dephosphorylation SphK Sphingosine Kinase (SphK1/2) SphK->Sphingosine Catalysis SPP S1P Phosphatase SKIII SKI-II (Inhibitor) SKIII->SphK  Competes with  Sphingosine

Caption: SKI-II inhibits the conversion of pro-apoptotic Sphingosine to pro-survival S1P by blocking the substrate binding channel of SphK1/2.

Quantitative Binding Affinity Data

The binding affinity of SKI-II is often context-dependent (assay type, ATP concentration). Below is the consolidated data from pivotal biochemical studies.

Target ProteinParameterValueNotesRef
SphK1

16 µM Mixed-type inhibition mechanism[1]
SphK1

0.5 µM In optimized biochemical assay (low sphingosine)[2]
SphK2

7.9 µM Shows slight selectivity for SphK2 in kinetic studies[1]
SphK2

45 µM Varies significantly by cell line/assay[3]
Des1

0.3 µM Off-target: Dihydroceramide desaturase[4]

Critical Insight: While early literature described SKI-II as an SphK1-selective inhibitor, rigorous kinetic analysis (


) reveals it is a dual inhibitor  with slightly higher affinity for SphK2.[2][4] The discrepancy between 

(0.5 µM) and

(16 µM) often arises from the competitive nature of the inhibitor against sphingosine; assays with high sphingosine concentrations will shift the

higher.

Experimental Methodologies for Affinity Validation

To validate SKI-II affinity in your own lab, use the following validated protocols.

In Vitro Sphingosine Kinase Assay (Radiometric)

This is the gold standard for determining


.
  • Buffer Preparation: 20 mM Tris-HCl (pH 7.4), 20% glycerol, 1 mM

    
    -mercaptoethanol, 1 mM EDTA, 20 mM 
    
    
    
    , 1 mM
    
    
    .[5]
  • Substrate Mix: Combine 12 nM sphingosine with [

    
    -
    
    
    
    P]ATP or [
    
    
    -
    
    
    P]ATP (1 mM final).
    • Note: Because SKI-II is sphingosine-competitive, run a curve of sphingosine concentrations (1–50 µM) to calculate

      
       accurately.
      
  • Reaction: Incubate recombinant SphK1/2 (approx. 5 ng) with SKI-II (0.1 µM – 100 µM) for 30 min at 37°C.

  • Extraction: Terminate with HCl. Extract lipids using Chloroform:Methanol:HCl (100:200:1).

  • Quantification: Separate phases; count the organic phase (containing radiolabeled S1P) via scintillation counting.

Cellular Thermal Shift Assay (CETSA)

Used to confirm target engagement in intact cells (e.g., measuring physical binding rather than just enzymatic inhibition).

  • Treatment: Treat cells (e.g., MDA-MB-231) with SKI-II (10 µM) for 1 hour.

  • Heating: Aliquot cell suspension and heat to a gradient (40°C – 60°C).

  • Lysis: Lyse cells using freeze-thaw cycles.

  • Western Blot: Centrifuge to remove precipitated (unbound/unstable) protein. Run supernatant on SDS-PAGE.

  • Result: SKI-II binding should stabilize SphK1/2, shifting the melting curve (

    
    ) higher compared to DMSO control.
    

Biological Implications & Off-Target Effects

Lysosomal Degradation

Uniquely, SKI-II binding induces the proteasomal and lysosomal degradation of SphK1. This means the observed biological effect is a combination of catalytic inhibition and actual protein depletion.

Off-Target: Dihydroceramide Desaturase (Des1)

Researchers must control for Des1 inhibition (


 = 0.3 µM).[4] Inhibition of Des1 prevents the conversion of dihydroceramide to ceramide.[2]
  • Control Experiment: When attributing phenotypes to SphK inhibition, verify ceramide levels. If dihydroceramide accumulates significantly, SKI-II is hitting Des1.

References

  • Schnute, M. E., et al. (2012). Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1.Biochemical Journal . Link

  • French, K. J., et al. (2003). Discovery and evaluation of inhibitors of human sphingosine kinase.[6]Cancer Research . Link

  • Gao, P., et al. (2012). The sphingosine kinase 2 inhibitor ABC294640 is active in biochemical and cellular assays.PLOS ONE . Link

  • Cingolani, F., et al. (2014). Sphingosine kinase inhibitor SKI-II is a potent inhibitor of dihydroceramide desaturase.ACS Chemical Biology . Link

  • Wang, J., et al. (2014). Crystal structure of sphingosine kinase 1 with PF-543.[7] (Referencing SKI-II structure 3VZB). ACS Medicinal Chemistry Letters . Link

Sources

Foundational

History and discovery of 4-chlorophenyl thiazole analogs

The 4-Chlorophenyl Thiazole moiety stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This guide details the technical history, syn...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Chlorophenyl Thiazole moiety stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This guide details the technical history, synthetic evolution, and structure-activity relationships (SAR) that transformed this chemical entity from a laboratory curiosity into a cornerstone of anti-inflammatory and antimicrobial drug discovery.

Part 1: History and Discovery[1][2]

The Origins: Hantzsch and the Early Scaffold

The history of 4-chlorophenyl thiazole analogs is inextricably linked to the Hantzsch Thiazole Synthesis , first reported by Arthur Hantzsch in 1887. While the general thiazole ring was the initial focus, the introduction of the 4-chlorophenyl group at the C4 position emerged later as a critical optimization strategy.

In the mid-20th century, medicinal chemists identified that placing a chlorine atom at the para-position of the phenyl ring (attached to C4 of the thiazole) significantly improved metabolic stability . The chlorine atom blocks the metabolically vulnerable para-position from oxidation by Cytochrome P450 enzymes while simultaneously enhancing lipophilicity (LogP), facilitating membrane permeability.

The NSAID Era: Discovery of Fentiazac

The most significant historical breakthrough for this specific scaffold was the discovery of Fentiazac (BR-700) in the 1970s.

  • Target: Cyclooxygenase (COX) inhibition.[1][2]

  • Discovery Logic: Researchers sought non-steroidal anti-inflammatory drugs (NSAIDs) with lower gastric toxicity than indomethacin. By attaching an acetic acid moiety to the C5 position of the 4-(4-chlorophenyl)thiazole core, they created a potent inhibitor of prostaglandin synthesis.

  • Clinical Status: Fentiazac was marketed (e.g., as Norvedan) for rheumatoid arthritis and osteoarthritis, validating the 4-chlorophenyl thiazole as a drug-like scaffold.

The Immunomodulation Era: Fanetizole

In the 1980s, Pfizer developed Fanetizole (CP-48,867). Unlike Fentiazac, Fanetizole was designed not just as a COX inhibitor but as an immunomodulator .

  • Structural Shift: The C5 acetic acid was removed, and a phenylethylamine chain was added to the C2 position.

  • Mechanism: It modulated T-lymphocyte function, showing promise in rheumatoid arthritis clinical trials (Phase II). Although it did not reach widespread commercialization due to efficacy hurdles, it established the scaffold's versatility beyond simple enzyme inhibition.

Part 2: Medicinal Chemistry & SAR[4][5]

Why the 4-Chlorophenyl Group?

The persistence of the 4-chlorophenyl group across decades of research is not accidental. It serves three specific molecular functions:

  • Electronic Modulation: The chlorine atom is electron-withdrawing (inductive effect), which lowers the pKa of the thiazole nitrogen, potentially affecting hydrogen bond donor/acceptor quality at the active site.

  • Hydrophobic Filling: In COX enzymes, the 4-chlorophenyl group sits deep within a hydrophobic pocket (often overlapping with the binding site of the arachidonic acid tail).

  • Metabolic Blocking: As noted, it prevents p-hydroxylation, prolonging the drug's half-life (

    
    ).
    
SAR Decision Tree

The biological activity of the scaffold is dictated by substitutions at the C2 and C5 positions.

SAR_Logic Core 4-(4-Chlorophenyl) Thiazole Core C2_Sub C2 Position (Nucleophilic Attack) Core->C2_Sub C5_Sub C5 Position (Electrophilic Attack) Core->C5_Sub Phenyl Phenyl Group (Fentiazac) C2_Sub->Phenyl Lipophilicity Amino Amino/Hydrazide (Antimicrobials) C2_Sub->Amino H-Bond Donor AlkylAmino Phenylethylamino (Fanetizole) C2_Sub->AlkylAmino Flexibility AceticAcid Acetic Acid (COX Inhibition) C5_Sub->AceticAcid Acidic Headgroup Hydrogen Unsubstituted (Kinase/Immunomodulation) C5_Sub->Hydrogen Steric Freedom Sulfonamide Sulfonamide (Carbonic Anhydrase) C5_Sub->Sulfonamide Zinc Binding

Caption: Structure-Activity Relationship (SAR) divergence for the 4-chlorophenyl thiazole scaffold.

Part 3: Technical Synthesis Guide

The synthesis of 4-chlorophenyl thiazole analogs relies almost exclusively on the Hantzsch Thiazole Synthesis . This condensation reaction between an


-haloketone and a thioamide/thiourea is robust, scalable, and amenable to combinatorial chemistry.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This is the "universal intermediate" for creating Fanetizole-like or antimicrobial analogs.

Reagents:

  • 4-Chlorophenacyl bromide (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Acetate (optional, for buffering)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chlorophenacyl bromide (2.33 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add thiourea (0.84 g, 11 mmol) to the solution. The reaction is often exothermic; ensure controlled addition.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting bromide spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Work-up: Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt of the thiazole) often forms.

  • Neutralization: Pour the mixture into 100 mL of ice-cold water. Basify to pH 8–9 using ammonium hydroxide or saturated sodium bicarbonate solution to liberate the free base.

  • Isolation: Filter the resulting solid precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from hot ethanol/water to yield off-white needles.

    • Yield: Typically 85–95%.

    • Melting Point: 165–167 °C.

Synthesis Workflow Diagram

Hantzsch_Synthesis HaloKetone 4-Chlorophenacyl Bromide (Electrophile) Condensation Step 1: S-Alkylation (Nu Attack on Alpha-Carbon) HaloKetone->Condensation Thiourea Thiourea / Thioamide (Nucleophile) Thiourea->Condensation Cyclization Step 2: Cyclodehydration (N Attack on Carbonyl) Condensation->Cyclization - HBr Intermediate Iminothiazoline HBr Salt Cyclization->Intermediate FinalProduct 2-Amino-4-(4-chlorophenyl)thiazole Intermediate->FinalProduct Base Workup (NH4OH)

Caption: Mechanistic pathway of the Hantzsch synthesis yielding the 2-amino-4-(4-chlorophenyl)thiazole core.

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical properties that make this scaffold attractive for drug development, based on Fentiazac and Fanetizole data.

PropertyFentiazac (NSAID)Fanetizole (Immunomodulator)Significance
Molecular Weight 329.79 Da314.83 DaSmall molecule, Rule of 5 compliant.
LogP ~3.8~4.2High lipophilicity due to Cl-phenyl; good CNS/membrane penetration.
pKa 4.5 (Acidic)7.1 (Basic)Tunable ionization based on C5/C2 substitution.
Primary Target COX-1 / COX-2T-LymphocytesDemonstrates scaffold promiscuity ("privileged structure").
Metabolic Fate GlucuronidationN-oxidation / Dealkylation4-Cl blocks para-oxidation, forcing metabolism to side chains.

References

  • Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. Link

  • Marmo, E., et al. (1974). Pharmacological properties of 2-phenyl-4-(p-chlorophenyl)thiazol-5-ylacetic acid (fentiazac).
  • Griswold, D. E., et al. (1988). Fanetizole (CP-48,867): A novel orally active immunoregulatory agent. Journal of Immunopharmacology. Link

  • Lombardino, J. G. (1974). Synthesis and antiinflammatory activity of some 2,4-disubstituted thiazole-5-acetic acids. Journal of Medicinal Chemistry. Link

  • Kashyap, S. J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica. Link

Sources

Protocols & Analytical Methods

Method

Optimized Hantzsch Thiazole Synthesis for Phenolic Scaffolds: From Precursor Design to Purification

Executive Summary The Hantzsch thiazole synthesis is the gold-standard method for constructing 1,3-thiazole rings, a pharmacophore ubiquitous in drug discovery (e.g., Dasatinib, Epothilones). However, when applied to phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hantzsch thiazole synthesis is the gold-standard method for constructing 1,3-thiazole rings, a pharmacophore ubiquitous in drug discovery (e.g., Dasatinib, Epothilones). However, when applied to phenol-containing precursors , standard protocols often fail due to solubility issues, competitive O-alkylation, and oxidative degradation.

This Application Note provides a scientifically rigorous, step-by-step guide specifically optimized for phenolic derivatives. We contrast traditional thermal methods with modern microwave-assisted protocols, offering a self-validating workflow that prioritizes yield, purity, and reproducibility.

Mechanistic Foundation & Chemical Logic[1]

To troubleshoot this reaction effectively, one must understand the specific order of bond formation. The Hantzsch synthesis is a condensation between an


-haloketone  (electrophile) and a thioamide  (nucleophile).
The Reaction Pathway[1][2][3][4][5]
  • S-Alkylation (Rate Determining Step): The sulfur atom of the thioamide performs an

    
     attack on the 
    
    
    
    -carbon of the haloketone.
    • Critical Insight: Sulfur is a "soft" nucleophile and highly thiophilic toward the soft electrophilic carbon. This kinetic preference usually overrides the "hard" nucleophilicity of a phenolic oxygen, provided the reaction remains neutral or slightly acidic.

  • Cyclization: The nitrogen atom attacks the carbonyl carbon.[1]

  • Dehydration: Loss of water drives aromatization.

Visualization: The Hantzsch Cascade

HantzschMechanism Reactants Reactants (Thioamide + α-Haloketone) Inter1 Intermediate 1 (S-Alkylated Thioimidate) Reactants->Inter1 SN2 Attack (S-C bond) Inter2 Intermediate 2 (Hydroxy-thiazoline) Inter1->Inter2 N-Attack (Cyclization) Product Final Product (1,3-Thiazole) Inter2->Product Dehydration (-H₂O) Byproduct Byproduct (H₂O + HX) Inter2->Byproduct

Figure 1: The stepwise progression of the Hantzsch synthesis. Note that the S-C bond forms first, anchoring the molecule before ring closure.

Precursor Considerations for Phenols

Working with phenols requires specific adjustments to the starting materials.

Precursor TypeCommon ChallengeStrategic Solution
Phenolic

-Haloketone
Polymerization or O-alkylation during storage.Fresh Synthesis: Brominate the hydroxy-acetophenone immediately before use. Store in dark/cold.
Phenolic Thioamide Poor solubility in EtOH; Oxidation to nitrile.Solvent Switch: Use iPrOH or DMF. Store under Argon.
Protecting Groups? Adds two synthetic steps.Avoid if possible. The Hantzsch reaction tolerates free phenols well if pH is controlled (kept < 8).

Experimental Protocols

Method A: Microwave-Assisted Synthesis (Recommended)

Best for: Library generation, high throughput, and difficult substrates.

Rationale: Microwave irradiation provides rapid, uniform heating that accelerates the dehydration step, which is often the bottleneck for sterically hindered phenolic ketones.

Reagents:

  • Substituted Thioamide (1.0 equiv)

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Solvent: Ethanol or PEG-400 (Green alternative)

Protocol:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of thioamide and 1.0 mmol of the phenolic

    
    -bromoketone in 2-3 mL of Ethanol.
    
  • Irradiation: Cap the vial. Irradiate at 80–100 °C for 10–20 minutes (Power: ~150W).

    • Checkpoint: Monitor TLC.[1][2] Phenolic thiazoles often fluoresce strongly under UV (254/365 nm).

  • Workup (The "pH Trap"):

    • Pour the reaction mixture into 20 mL of ice water.

    • Crucial Step: The solution will likely be acidic (HBr generation). Slowly add saturated

      
       until pH reaches ~7.
      
    • Warning: Do NOT use NaOH. At pH > 10, the phenol deprotonates (

      
      ), forming a water-soluble phenoxide salt that will not precipitate.
      
  • Isolation: Filter the precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
Method B: Conventional Thermal Reflux (Scale-Up)

Best for: Gram-scale synthesis where microwave vials are too small.

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Dissolution: Dissolve 10 mmol of thioamide in 20 mL Ethanol. Add 10 mmol

    
    -haloketone.
    
  • Reaction: Heat to reflux (

    
    ) for 2–6 hours .
    
    • Observation: A solid hydrobromide salt may precipitate during reflux. This is a good sign.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • If solid is present: Filter it (this is the HBr salt of the thiazole). Suspend solid in water and neutralize with

      
       to release the free base.
      
    • If solution is clear: Evaporate EtOH to 50% volume, pour into water, and neutralize with

      
       as in Method A.
      

Critical Workup Logic for Phenols

The isolation of phenolic thiazoles fails most often during the extraction/wash phase. The following decision tree ensures you do not lose your product to the aqueous layer.

WorkupLogic Start Reaction Complete (Acidic Solution) Precipitate Is there a precipitate? Start->Precipitate YesPrecip Filter Solid (Thiazole HBr Salt) Precipitate->YesPrecip Yes NoPrecip Pour into Ice Water Precipitate->NoPrecip No Neutralize Neutralize carefully (Target pH 7-8) YesPrecip->Neutralize Suspend in H₂O NoPrecip->Neutralize BaseChoice Select Base Neutralize->BaseChoice WrongBase NaOH / KOH (pH > 10) BaseChoice->WrongBase Strong Base RightBase NaHCO₃ / NH₄OH (pH ~ 8) BaseChoice->RightBase Weak Base ResultBad Phenoxide forms. Product dissolves in water. LOSS OF YIELD. WrongBase->ResultBad ResultGood Phenol remains protonated. Product precipitates. HIGH YIELD. RightBase->ResultGood

Figure 2: Workup decision tree emphasizing the "pH Trap" specific to phenolic derivatives.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Sticky Gum / Oil Incomplete crystallization or impurities.Triturate the oil with cold diethyl ether or hexanes. Sonication often induces crystallization.
Low Yield Phenol solubility in wash.Check the pH of your filtrate. If pH > 9, acidify to pH 7 with dilute HCl to recover the product.
Starting Material Remains Low reactivity of thioamide.Add a catalytic amount (5 mol%) of

-cyclodextrin or switch to Microwave heating (Method A).
Multiple Spots on TLC Oxidation of phenol.Perform reaction under Nitrogen atmosphere. Add 1% sodium metabisulfite to the workup.

References

  • Hantzsch, A. (1887).[4][5] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Nayak, S., & Gaonkar, S. L. (2022).[6][7] A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation.[6][7] Rasayan Journal of Chemistry, 15(1), 310-315.[6][7]

  • BenchChem Technical Support. (2025). Application Notes: Troubleshooting Low Yields in Hantzsch Thiazole Synthesis. BenchChem Protocols.

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using Hantzsch condensation in PEG-400 as a green and recyclable medium. Tetrahedron Letters, 49(15), 2442-2444.

  • Kashyap, S. J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles using microwave irradiation and their biological evaluation. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 28.

Sources

Application

Application Note: HPLC Method Development for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol

This Application Note is structured to guide researchers through the systematic development of an HPLC method for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol . It moves beyond simple recipe-following, providing the "Fi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the systematic development of an HPLC method for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol . It moves beyond simple recipe-following, providing the "First Principles" reasoning required for robust method lifecycle management.

Abstract & Chemical Context

The analyte, 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol (Formula: C₁₅H₁₀ClNOS, MW: ~287.76 g/mol ), belongs to the class of 2,4-diarylthiazoles .[1][2] These compounds are significant in drug discovery due to their potential anti-inflammatory and antimicrobial properties.[1]

From a chromatographic perspective, this molecule presents specific challenges:

  • High Lipophilicity: With a predicted XLogP of ~4.5 , the compound is highly hydrophobic, requiring strong organic mobile phases for elution.

  • Ionizable Moieties: The phenolic hydroxyl group (pKa ~10) and the thiazole nitrogen (pKa ~2.5) create pH-dependent retention behavior.[1][2]

  • Conjugated System: The diaryl-thiazole bridge provides strong UV absorbance, likely in the 280–335 nm range, making UV/PDA detection highly effective.

This guide details a Reversed-Phase (RP-HPLC) strategy utilizing a C18 stationary phase with a gradient elution profile optimized for lipophilic aromatics.

Method Development Strategy (The "Why")

Successful separations rely on manipulating the "Selectivity Triangle": Solvent strength, Column chemistry, and Temperature.

Column Selection: The Hydrophobic Anchor

Given the XLogP of 4.5, a standard C18 (Octadecylsilane) column is the primary choice. It provides the necessary hydrophobic interaction to retain the analyte away from the solvent front (


).
  • Recommendation: End-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm).[1]

  • Rationale: End-capping reduces silanol activity, preventing peak tailing caused by the interaction between residual silanols and the thiazole nitrogen.

Mobile Phase & pH Control
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (lower backpressure) and stronger elution strength for hydrophobic compounds.[1]

  • Buffer/pH: We target pH 3.0 .

    • Mechanism: At pH 3.0, the phenolic group (pKa ~10) is fully protonated (neutral), maximizing retention and peak symmetry. The thiazole nitrogen may be partially protonated, but the acidic environment suppresses silanol ionization on the column, further sharpening the peak.

    • Additive: 0.1% Formic Acid or 10 mM Phosphate Buffer.

Detection

A Diode Array Detector (DAD/PDA) is critical during development to determine the


. Based on structural analogs (diarylthiazoles), the starting monitoring wavelength is set to 305 nm , with a secondary channel at 254 nm .

Experimental Protocol (The "How")

Materials & Reagents
ReagentGradePurpose
Acetonitrile (ACN)HPLC Gradient GradeOrganic Eluent
WaterMilli-Q / HPLC GradeAqueous Eluent
Formic Acid (FA)LC-MS GradepH Modifier
Analyte Standard>98% PurityReference Material
Dimethyl Sulfoxide (DMSO)ACS GradeDiluent for Stock Solution
Standard Preparation

Caution: Due to high lipophilicity, this compound will precipitate in pure water.

  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol . Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of 50:50 ACN:Water .

    • Self-Validating Step: Observe the solution for turbidity. If cloudy, increase the % ACN in the diluent.

Chromatographic Conditions (Scouting Gradient)

This generic gradient is designed to elute the compound regardless of its exact retention factor (


).
  • Column: C18, 150 x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 30°C

  • Injection Volume: 10 µL

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Table 1: Scouting Run

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
2.0 10 Equilibrate
15.0 95 Linear Ramp (Elution expected here)
20.0 95 Wash Lipophilic Impurities
20.1 10 Re-equilibration

| 25.0 | 10 | End of Run |[1][2]

Method Optimization & Logic Flow

Once the retention time (


) is identified from the scouting run (likely around 12-14 minutes/70-80% B), the method must be optimized for speed and resolution.[1]
Optimization Workflow

The following diagram illustrates the decision matrix for optimizing the method based on the scouting run results.

MethodOptimization Start Scouting Run (10-95% B) CheckRT Check Retention Time (tR) Start->CheckRT EarlyElution tR < 5 min (Too Polar) CheckRT->EarlyElution Weak Retention LateElution tR > 15 min (Too Retained) CheckRT->LateElution Strong Retention GoodElution tR = 8-12 min (Ideal) CheckRT->GoodElution Target Range ActionEarly Decrease Initial %B Use Phenyl-Hexyl Column EarlyElution->ActionEarly ActionLate Increase Ramp Slope Use C8 Column LateElution->ActionLate ActionGood Switch to Isocratic Validation GoodElution->ActionGood

Figure 1: Decision matrix for converting a scouting gradient into an optimized method.

Optimized Isocratic Mode (Hypothetical)

For routine quality control (QC), an isocratic method is preferred for baseline stability. Based on the compound's lipophilicity, a composition of 75% ACN / 25% Water is the predicted starting point for isocratic elution.

  • Target

    
     (Capacity Factor): 
    
    
    
    .
  • Formula:

    
    [1][2]
    

Validation Parameters (ICH Q2(R1))

To ensure the method is "Fit for Purpose," validation against ICH Q2(R1) guidelines is required.

System Suitability Test (SST)

Before every analysis, inject the Standard (50 µg/mL) 5 times.

  • RSD of Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    [1]
  • Theoretical Plates (

    
    ): 
    
    
    
    [1]
Linearity & Range

Prepare 5 concentration levels: 10%, 50%, 100%, 150%, and 200% of the target concentration (e.g., 5 µg/mL to 100 µg/mL).

  • Acceptance:

    
    .
    
Sensitivity (LOD/LOQ)

Calculate based on the Signal-to-Noise (S/N) ratio from the lowest concentration injection.[1][2]

  • LOD: S/N

    
    [2]
    
  • LOQ: S/N

    
    [2]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols (Thiazole N).[1][2]Ensure pH is acidic (< 3.0).[3] Use a "Base Deactivated" (BDS) or highly end-capped column.
Split Peak Solvent mismatch.The sample diluent (100% DMSO) is too strong compared to the mobile phase. Dilute sample in Mobile Phase.
Retention Drift Temperature fluctuation.[2]Thermostat the column compartment (e.g., 30°C ± 1°C).
High Backpressure Precipitation.[2]Analyte precipitated in the needle/lines. Wash system with 100% ACN or Methanol.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[4][5]

  • PubChem. (n.d.).[6] Compound Summary for CID 753704: 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol.[1][2][7] National Library of Medicine. [6]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General Reference for RP-HPLC Theory).
  • Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1]

Sources

Method

Application Note &amp; Protocol: Optimal Solvent Systems for Dissolving 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol

For: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive framework for identifying optimal solvent systems for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for identifying optimal solvent systems for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol, a compound of interest in pharmaceutical research. Due to its complex heterocyclic structure, featuring both a phenol group and a chlorophenyl-substituted thiazole moiety, this molecule is anticipated to have limited aqueous solubility, posing challenges for in vitro assays, formulation development, and pharmacokinetic studies. This document outlines the key physicochemical characteristics of the compound, details a systematic protocol for solubility screening in a range of organic solvents and co-solvent systems, and discusses the underlying principles of solvent-solute interactions that govern its dissolution.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising therapeutic agent from the laboratory bench to clinical application is fraught with challenges, with poor aqueous solubility being a primary obstacle. For a molecule like 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol, its efficacy in biological systems is intrinsically linked to its ability to dissolve in physiological media. Inadequate solubility can lead to misleading results in high-throughput screening, hinder the establishment of accurate structure-activity relationships, and result in poor bioavailability. Therefore, a systematic approach to identifying suitable solvent systems is not merely a preliminary step but a cornerstone of successful drug development. This guide provides both the theoretical understanding and the practical steps necessary to effectively solubilize this specific compound, ensuring reliable and reproducible experimental outcomes.

Physicochemical Profile of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol

A thorough understanding of the molecule's properties is essential for a rational approach to solvent selection.

  • Structure:

    • IUPAC Name: 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]phenol[1]

    • Molecular Formula: C₁₅H₁₀ClNOS[2]

    • Molecular Weight: 287.77 g/mol [2]

  • Key Functional Groups and Their Implications for Solubility:

    • Phenolic Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols. Its acidic nature (pKa ~10) implies that solubility will be significantly enhanced in basic aqueous solutions (pH > pKa) due to deprotonation to the more soluble phenolate anion.

    • Thiazole Ring: This heterocyclic system contains both nitrogen and sulfur atoms, which can participate in dipole-dipole interactions and hydrogen bonding as acceptor sites. Thiazole and its derivatives are generally soluble in polar organic solvents.[3][4][5]

    • Chlorophenyl Group: The presence of this bulky, non-polar, and hydrophobic group will dominate the molecule's character, likely leading to poor water solubility.

  • Predicted Lipophilicity: The calculated XlogP of a similar compound is 4.5, indicating a high degree of lipophilicity and, consequently, low aqueous solubility.

Strategic Approach to Solvent Selection

The selection of solvents for initial screening should be guided by the principle of "like dissolves like," while also considering the diverse functional groups within the target molecule. The following categories of solvents are recommended for a comprehensive evaluation.

  • Polar Aprotic Solvents: These solvents can engage in dipole-dipole interactions and accept hydrogen bonds but do not donate them. They are often excellent solvents for a wide range of organic molecules.

    • Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN).

  • Polar Protic Solvents: These solvents can both donate and accept hydrogen bonds, making them particularly suitable for dissolving compounds with hydroxyl groups.

    • Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[6][7][8]

  • Non-Polar/Slightly Polar Solvents: These are less likely to be primary solvents but can be useful in co-solvent systems or for understanding the compound's overall solubility profile.

    • Examples: Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Co-solvent Systems: Mixtures of a primary organic solvent (e.g., DMSO, ethanol) with aqueous buffers are frequently used in biological assays.[9] It is crucial to determine the concentration at which the compound remains in solution upon dilution into an aqueous medium.

Experimental Protocol: Equilibrium Solubility Determination

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol.[10] This method ensures that the solvent is fully saturated with the compound, providing a reliable measure of its thermodynamic solubility.

Materials and Equipment
  • 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol (solid)

  • Selected solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Stock Solutions for Calibration Curve: a. Accurately weigh a sufficient amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL). b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL). c. Analyze each standard by HPLC and construct a calibration curve of peak area versus concentration.

  • Sample Preparation for Solubility Measurement: a. Add an excess amount of solid 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol to a pre-weighed 2 mL glass vial (e.g., add 2-5 mg of compound to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached. b. Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial. c. Securely cap the vial.

  • Equilibration: a. Vigorously vortex the vials for 1 minute to facilitate initial mixing and break up any aggregates. b. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm). c. Allow the samples to equilibrate for 24-48 hours. This extended time is crucial for reaching thermodynamic equilibrium.[11]

  • Sample Processing: a. After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow undissolved solids to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid. c. Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet. d. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.

  • Analysis: a. Dilute the filtered sample with an appropriate mobile phase or solvent to bring the concentration within the range of the calibration curve. b. Analyze the diluted sample by HPLC using the same method developed for the calibration standards. c. Determine the concentration of the dissolved compound in the diluted sample by interpolating its peak area from the calibration curve. d. Back-calculate the original concentration in the undiluted sample to determine the equilibrium solubility.

Visual Workflow for Solubility Screening

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_anal Analysis A Weigh excess compound into vial B Add precise volume of solvent A->B Dispense C Vortex for 1 min B->C Mix D Incubate on orbital shaker (24-48h at 25°C) C->D Equilibrate E Centrifuge to pellet solid D->E Separate F Filter supernatant (0.22 µm) E->F Clarify G Dilute sample F->G Prepare for HPLC H HPLC Analysis G->H Inject I Calculate Solubility H->I Quantify

Caption: Workflow for Equilibrium Solubility Determination.

Expected Solubility Profile and Data Interpretation

The following table presents a summary of plausible solubility values for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol based on its structure and the properties of the selected solvents. These values are illustrative and should be confirmed experimentally using the protocol above.

Solvent SystemSolvent TypeExpected Solubility (mg/mL)Rationale for Selection & Interpretation
Water (pH 7.0) Polar Protic< 0.01The large hydrophobic chlorophenyl group is expected to result in extremely low aqueous solubility.
DMSO Polar Aprotic> 20A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. A good starting point for creating stock solutions.[12]
DMF Polar Aprotic> 15Similar to DMSO, DMF is a strong solvent for polar and non-polar compounds.
Methanol Polar Protic1 - 5Can hydrogen bond with the phenolic -OH group, but the overall lipophilicity of the molecule may limit high solubility.[13]
Ethanol Polar Protic0.5 - 3Slightly less polar than methanol, which may result in slightly lower solubility for this compound.
Acetonitrile Polar Aprotic0.1 - 1Less polar than DMSO and DMF, likely resulting in lower but still measurable solubility.
THF Slightly Polar2 - 8The ether oxygen can act as a hydrogen bond acceptor, and its lower polarity may accommodate the hydrophobic regions of the molecule well.
DMSO/Water (1:1) Co-solventVariableSolubility will be highly dependent on the ratio. Precipitation is likely upon significant dilution with water.
Ethanol/Water (1:1) Co-solventVariableSimilar to DMSO/water, this system is relevant for biological assays but may not maintain high concentrations of the compound.

Molecular Interactions and Solvent Effects

The dissolution of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol is governed by a balance of intermolecular forces between the solute and solvent molecules. A "good" solvent must effectively overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

G cluster_solute 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol cluster_solvent Solvent Molecules (e.g., DMSO) solute Phenol Thiazole Chlorophenyl DMSO1 S=O solute:f2->DMSO1 van der Waals DMSO2 S=O solute:f1->DMSO2 Dipole-Dipole Methanol H-O-CH3 solute:f0->Methanol H-Bond (Donor) solute:f1->Methanol H-Bond (Acceptor)

Caption: Key Solute-Solvent Interactions.

  • Hydrogen Bonding: The phenolic hydroxyl is the primary site for hydrogen bonding, acting as a donor to solvents like DMSO, DMF, and alcohols, and as an acceptor from protic solvents like methanol and ethanol. The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The polar thiazole ring and the C-Cl bond contribute to the molecule's overall dipole moment, allowing for favorable interactions with polar solvents like DMSO and acetonitrile.

  • Van der Waals Forces: The large, non-polar chlorophenyl ring will interact favorably with the non-polar regions of solvent molecules through London dispersion forces.

Troubleshooting and Advanced Strategies

If solubility remains a challenge even in organic solvents, several advanced techniques can be employed:

  • pH Adjustment: For aqueous-based systems, increasing the pH to >10 will deprotonate the phenol, significantly increasing aqueous solubility. However, the chemical stability of the compound at high pH must be verified.

  • Use of Excipients: In formulation development, solubilizing agents such as cyclodextrins can encapsulate the hydrophobic chlorophenyl moiety, enhancing aqueous solubility.[9]

  • Solid Dispersions: Creating an amorphous solid dispersion of the compound in a polymer matrix can improve its dissolution rate and apparent solubility.

By following the systematic approach and detailed protocols outlined in this guide, researchers can effectively identify optimal solvent systems for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol, thereby ensuring the generation of high-quality, reliable data in subsequent drug discovery and development activities.

References

  • Solubility of Things. (n.d.). Thiazole. Retrieved from [Link]

  • ChemBK. (2024, April 11). 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol. Retrieved from [Link]

  • JETIR. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-((4-(4-Chlorophenyl)-2-thiazolyl)amino)phenol. PubChem Compound Summary for CID 753704. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). The Influence of Solvent Choice on the Recovery of Phytogenic Phenolic Compounds Extracted from Plant Material. Retrieved from [Link]

  • MDPI. (2025, September 3). Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in Olive Leaf Extracts: A Systematic Review with Quantitative Synthesis. Retrieved from [Link]

  • BMC Chemistry. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

  • ResearchGate. (2013, October 20). Any suggestion for the best solvent for phenolic compound and organic substances extraction? Retrieved from [Link]

  • ACS Omega. (2024, June 10). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. Retrieved from [Link]

  • European Pharmaceutical Review. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]phenol. Retrieved from [Link]

Sources

Application

Preparation of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol for in vitro assays

Application Note & Protocol Topic: Preparation of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol for In Vitro Assays Introduction The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol for In Vitro Assays

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific derivative, 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol, combines the thiazole core with a 4-chlorophenyl group and a phenol moiety, making it a compound of significant interest for kinase inhibition and other targeted therapies. The reliability and reproducibility of in vitro assay results are fundamentally dependent on the quality and handling of the test compound.[3] Impurities, structural misidentification, or improper handling can lead to erroneous data, costing valuable time and resources in drug discovery programs.[4]

This document serves as an in-depth guide for researchers, providing a robust methodology for the synthesis, characterization, and preparation of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol. The protocols herein are designed to ensure high purity, confirmed identity, and optimal stability, thereby establishing a solid foundation for its subsequent evaluation in biological assays.

Section 1: Synthesis via Hantzsch Thiazole Condensation

Principle of the Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring system.[2] The reaction proceeds via the condensation of an α-halocarbonyl compound with a thioamide.[5] In this protocol, we utilize 2-bromo-1-(4-chlorophenyl)ethan-1-one as the α-haloketone and 4-hydroxythiobenzamide as the thioamide component. The mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This method is favored for its generally high yields and the accessibility of the starting materials.[1][6]

Protocol 1.1: Synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol

Materials & Reagents

ReagentMolecular Wt.Moles (Equivalents)Amount
2-Bromo-1-(4-chlorophenyl)ethan-1-one233.5 g/mol 10 mmol (1.0 eq)2.34 g
4-Hydroxythiobenzamide153.2 g/mol 10 mmol (1.0 eq)1.53 g
Ethanol (95%)--50 mL
Sodium Bicarbonate (NaHCO₃)84.01 g/mol 12 mmol (1.2 eq)1.01 g
Ethyl Acetate--As needed
Hexane--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (2.34 g, 10 mmol) and 4-hydroxythiobenzamide (1.53 g, 10 mmol).

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask. Stir the mixture to form a suspension.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 3-4 hours.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly add sodium bicarbonate (1.01 g, 12 mmol) to neutralize the hydrobromic acid formed during the reaction.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Washing: Collect the organic (top) layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product as a solid.

G cluster_synthesis Synthesis Workflow reactants 1. Reactants Loading (α-haloketone + Thioamide) reflux 2. Reflux in Ethanol (3-4 hours) reactants->reflux neutralize 3. Neutralization (NaHCO₃) reflux->neutralize extract 4. Liquid-Liquid Extraction (Ethyl Acetate/Water) neutralize->extract purify 5. Purification (Recrystallization or Chromatography) extract->purify product Pure Product purify->product G cluster_qc QC & Assay Preparation Workflow cluster_char Characterization cluster_prep Assay Preparation start Purified Compound (≥95% Purity) nmr NMR (Structure ID) start->nmr ms MS (Mass ID) start->ms hplc HPLC (Purity ID) start->hplc sol Solubility Test start->sol stock Stock Solution Prep (e.g., 10 mM in DMSO) sol->stock stability Stability Assessment (Freeze-Thaw) stock->stability assay Use in Assay (Working Dilutions) stability->assay

Sources

Method

Recrystallization protocols for purifying chlorophenyl thiazoles

Application Note: High-Purity Isolation of Chlorophenyl Thiazoles via Optimized Recrystallization Strategies Abstract & Introduction Chlorophenyl thiazoles are privileged pharmacophores in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Chlorophenyl Thiazoles via Optimized Recrystallization Strategies

Abstract & Introduction

Chlorophenyl thiazoles are privileged pharmacophores in medicinal chemistry, serving as core scaffolds in antiretrovirals (e.g., Ritonavir analogues), kinase inhibitors (e.g., Dasatinib precursors), and agrochemical fungicides. These compounds are typically synthesized via the Hantzsch Thiazole Synthesis —the condensation of


-haloketones with thioamides or thioureas.[1][2][3]

While the Hantzsch reaction is robust, the crude product often contains specific, problematic impurities:

  • Unreacted

    
    -haloketones:  Highly toxic, lachrymatory agents.
    
  • Thioamide residues: High-melting solids that can co-crystallize.

  • Oligomeric Tars: Oxidative byproducts that cause "oiling out."

  • Inorganic Salts: Trapped within the crystal lattice if not properly washed.

The chlorophenyl substituent introduces a critical physicochemical challenge: it significantly increases lipophilicity (


) compared to unsubstituted thiazoles. This reduces water solubility, making standard aqueous-organic recrystallization protocols prone to rapid, amorphous precipitation (oiling out) rather than controlled crystal growth.

This Application Note provides two optimized protocols designed specifically to leverage the solubility profile of chlorophenyl thiazoles, ensuring >99% purity suitable for biological assays.

Physicochemical Basis for Solvent Selection

Successful recrystallization relies on a steep solubility curve—high solubility at the boiling point (


) and low solubility at room temperature (

). For chlorophenyl thiazoles, the chlorine atom dictates the solvent choice.

The Polarity Balance:

  • Thiazole Core: Polar, basic (accepts protons).

  • Chlorophenyl Ring: Lipophilic, hydrophobic.

Solvent Recommendations:

Solvent SystemRoleSuitability for Chlorophenyl Thiazoles
Ethanol (95%) PrimaryExcellent. The 5% water content aids in rejecting inorganic salts, while the hot ethanol dissolves the organic thiazole.
EtOAc / Heptane SecondaryGood. Best for highly lipophilic analogs where Ethanol fails to dissolve the compound even at reflux.
DMF / Water TertiaryLast Resort. Only for high-melting (>250°C) analogs. Hard to remove solvent residues.
Acetonitrile AvoidPoor. Often causes co-precipitation of impurities and solvate formation.
Visual 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Chlorophenyl Thiazole SolubilityTest Test Solubility in Boiling Ethanol (95%) Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves Protocol1 Use PROTOCOL 1: Ethanol Gradient Dissolves->Protocol1 Yes TestEtOAc Test Solubility in Boiling Ethyl Acetate Dissolves->TestEtOAc No Yes Yes No No DissolvesEtOAc Dissolves? TestEtOAc->DissolvesEtOAc Protocol2 Use PROTOCOL 2: EtOAc / Heptane DissolvesEtOAc->Protocol2 Yes Protocol3 Use DMF/Water (High MP Analogs) DissolvesEtOAc->Protocol3 No YesEtOAc Yes NoEtOAc No

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on crude solubility.

Experimental Protocols

PROTOCOL 1: The Ethanol Gradient (Standard Method)

Best for: 2-amino-4-(4-chlorophenyl)thiazole and general Hantzsch products.

Materials:

  • Crude Thiazole (dry)

  • Ethanol (95% or Absolute)

  • Activated Carbon (optional, for colored impurities)

  • Celite 545

Step-by-Step Methodology:

  • Saturation: Place crude solid in an Erlenmeyer flask. Add boiling chips. Add hot Ethanol slowly while heating on a steam bath or stir plate.

    • Critical: Use the minimum amount required to dissolve the solid at reflux.

    • Note: If 5-10% of the material remains undissolved (likely inorganic salts like NaBr/NaCl), do not add more solvent.

  • Hot Filtration (The "Polishing" Step):

    • While keeping the solution near boiling, filter it through a pre-warmed funnel (or a Celite pad) to remove insoluble salts and dust.

    • Why: Chlorophenyl thiazoles often trap inorganic byproducts; this step ensures the crystal lattice forms purely.

  • Nucleation & Growth:

    • Cover the flask and allow it to cool to room temperature undisturbed .

    • Thermodynamics: Rapid cooling locks impurities inside the crystal. Slow cooling excludes them.

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • The Wash: Wash the cake with cold Ethanol (-20°C).

    • Caution: Do not use water for the wash if the product is a free base; the chlorophenyl group makes it hydrophobic, but the thiazole nitrogen can hydrogen bond. Cold ethanol prevents redissolution.

  • Drying: Dry in a vacuum oven at 40°C-50°C.

PROTOCOL 2: The "Drowning Out" Method (EtOAc / Heptane)

Best for: Highly lipophilic analogs or those that "oil out" in ethanol.

Concept: Dissolve in a "Good" solvent (Ethyl Acetate), then lower the solubility power by adding a "Bad" solvent (Heptane/Hexane).[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (EtOAc).[4]

  • The Anti-Solvent Titration:

    • Maintain reflux.[1][5]

    • Add Heptane dropwise until a persistent turbidity (cloudiness) appears.

    • Add just enough EtOAc (dropwise) to clear the solution again.

  • Controlled Cooling:

    • Remove from heat. As the solution cools, the solubility decreases, and the "bad" solvent forces the thiazole to crystallize out.

  • Seeding (Crucial for Chlorophenyls):

    • If the solution turns milky but no crystals form (oiling out), add a "seed" crystal of pure product or scratch the inner glass wall with a glass rod. This provides a nucleation site.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the compound phase-separates as a liquid droplet before it crystallizes. This is common with chlorophenyl compounds because the melting point is often depressed by impurities.

Solution: The Trituration Rescue If your product oils out:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount (1-2 mL) of the "Good" solvent.

  • Cool much more slowly (wrap the flask in a towel to insulate).

  • Vigorous Agitation: Unlike standard crystallization, sometimes vigorous stirring during the cooling phase prevents oil droplets from coalescing, forcing them to solidify.

Quality Control & Validation

Before releasing the batch, validate purity using these metrics.

MethodAcceptance CriteriaWhat it Reveals
HPLC (UV 254nm) > 98.5% AreaQuantifies organic impurities and regioisomers.
1H-NMR No extra peaksConfirms removal of solvent residues (EtOH/EtOAc) and starting materials.
Melting Point Range < 2°CA sharp range (e.g., 169-171°C for 2-amino-4-(4-chlorophenyl)thiazole) indicates high crystal lattice order.
Visual 2: The Recrystallization Workflow

RecrystallizationWorkflow Raw Crude Product Dissolve Dissolve (Reflux) Raw->Dissolve + Solvent Filter Hot Filtration (Remove Salts) Dissolve->Filter T > 60°C Cool Controlled Cooling Filter->Cool Slow Rate Isolate Vacuum Filtration Cool->Isolate Nucleation Pure Pure Crystals Isolate->Pure Dry

Figure 2: Operational workflow for the purification of chlorophenyl thiazoles.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for recrystallization thermodynamics and solvent selection).
  • BenchChem. Application Notes and Protocols: Hantzsch Thiazole Synthesis. Retrieved from . (Specifics on Hantzsch reaction workups).

  • Potts, K. T.The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives; Wiley-Interscience: New York, 1979. (Authoritative text on thiazole physicochemical properties).
  • Sigma-Aldrich. 2-Amino-4-(4-chlorophenyl)thiazole Product Specification. Retrieved from . (Melting point and solubility data verification).

  • Royal Society of Chemistry. Green synthesis of thiazole derivatives. RSC Advances, 2022. Retrieved from . (Modern solvent alternatives).[3][4]

Sources

Application

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol

Introduction: Accelerating Drug Discovery with Microwave-Assisted Thiazole Synthesis The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Thiazole Synthesis

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The target molecule of this application note, 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol, is a valued scaffold in drug discovery programs.

Conventional methods for the synthesis of thiazole derivatives, such as the Hantzsch thiazole synthesis, often require prolonged reaction times and harsh conditions, leading to lower yields and the formation of byproducts.[3] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technology that dramatically accelerates reaction rates, enhances yields, and often leads to cleaner reaction profiles.[1][3] This protocol provides a detailed, step-by-step methodology for the rapid and efficient synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol utilizing microwave irradiation.

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis of the target thiazole derivative is achieved through the Hantzsch condensation reaction. This classic method involves the cyclocondensation of an α-haloketone with a thiourea derivative. In this specific application, 2-bromo-1-(4-chlorophenyl)ethanone serves as the α-haloketone, and N-(4-hydroxyphenyl)thiourea is the requisite thiourea component.

The reaction mechanism, facilitated by microwave energy, proceeds through a series of nucleophilic attacks and dehydration steps to form the stable thiazole ring. The use of microwave irradiation significantly enhances the reaction kinetics, allowing for the completion of the synthesis in a fraction of the time required by conventional heating methods.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-Bromo-1-(4-chlorophenyl)ethanone≥98%Sigma-Aldrich536-38-9
N-(4-hydroxyphenyl)thiourea≥97%TCI Chemicals1520-33-8
EthanolAnhydrous, ≥99.5%Merck64-17-5
Deionized Water7732-18-5
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexaneHPLC GradeFisher Scientific110-54-3
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Merck
Microwave SynthesizerCEM, Biotage, etc.
Rotary Evaporator
Melting Point Apparatus
NMR SpectrometerBruker, JEOL
FT-IR SpectrometerPerkinElmer, Thermo Fisher
Mass Spectrometer
Instrumentation

A dedicated microwave synthesizer capable of controlling temperature and pressure is recommended for this protocol. The reaction should be carried out in a sealed microwave vessel designed for organic synthesis.

Synthetic Procedure

Step 1: Reactant Preparation

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 mmol, 233.5 mg).

  • To the same vessel, add N-(4-hydroxyphenyl)thiourea (1.0 mmol, 168.2 mg).

  • Add 4 mL of anhydrous ethanol to the vessel.

  • Seal the vessel securely according to the microwave synthesizer's instructions.

Step 2: Microwave Irradiation

  • Place the sealed vessel into the cavity of the microwave synthesizer.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C (Ramp time: 2 minutes)

    • Hold Time: 10 minutes

    • Pressure: Monitored, not to exceed 250 psi

    • Stirring: High

  • Initiate the microwave irradiation program.

Step 3: Reaction Work-up and Product Isolation

  • After the irradiation is complete, allow the reaction vessel to cool to room temperature (below 40 °C) before carefully opening.

  • Monitor the reaction completion by TLC using a mobile phase of ethyl acetate:hexane (3:7). Visualize the spots under UV light (254 nm).

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 20 mL of cold deionized water.

  • A solid precipitate of the crude product will form. Collect the solid by vacuum filtration, washing with an additional 10 mL of cold deionized water.

  • Dry the crude product in a vacuum oven at 60 °C for 2 hours.

Step 4: Purification

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • For recrystallization, dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Filter the purified crystals and dry them under vacuum.

Visual Workflow

G cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Microwave Synthesis cluster_workup Step 3: Work-up & Isolation cluster_purify Step 4: Purification prep1 Weigh 2-bromo-1-(4-chlorophenyl)ethanone prep2 Weigh N-(4-hydroxyphenyl)thiourea prep1->prep2 prep3 Add reactants and ethanol to microwave vessel prep2->prep3 prep4 Seal the vessel prep3->prep4 mw_synth Irradiate at 120°C for 10 min prep4->mw_synth cool Cool to room temperature mw_synth->cool tlc Monitor by TLC cool->tlc evap Remove ethanol via rotary evaporation tlc->evap precip Precipitate in cold water evap->precip filtr Filter and wash the solid precip->filtr dry Dry the crude product filtr->dry purify Recrystallize from ethanol or perform column chromatography dry->purify final_product Obtain Pure Product purify->final_product

Caption: Experimental workflow for the microwave-assisted synthesis.

Results and Discussion

The microwave-assisted Hantzsch synthesis provides a rapid and high-yielding route to 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol. The advantages over conventional heating methods are significant, as summarized below.

ParameterMicrowave-Assisted MethodConventional Method (Typical)
Reaction Time 10 - 15 minutes8 - 12 hours
Typical Yield 85 - 95%40 - 60%
Temperature 120 °CReflux (approx. 78 °C for ethanol)
Energy Consumption LowHigh
Work-up Simple precipitationOften requires extensive purification

The efficiency of the microwave method is attributed to the direct and uniform heating of the polar solvent and reactants, leading to a significant increase in the reaction rate.[3]

Reaction Mechanism

The Hantzsch synthesis of the target thiazole proceeds via the following proposed mechanism:

G r1 2-bromo-1-(4-chlorophenyl)ethanone int1 Nucleophilic attack of thiourea on carbonyl r1->int1 Step 1 r2 N-(4-hydroxyphenyl)thiourea r2->int1 int2 Intermediate formation int1->int2 Step 2 int3 Intramolecular cyclization int2->int3 Step 3 int4 Dehydration int3->int4 Step 4 prod 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol int4->prod

Caption: Proposed mechanism for the Hantzsch thiazole synthesis.

Characterization of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₅H₁₀ClNOS

  • Molecular Weight: 287.77 g/mol [4]

  • Melting Point: To be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from the chlorophenyl and hydroxyphenyl rings, a singlet for the thiazole proton, and a broad singlet for the phenolic hydroxyl group. A similar, though not identical, compound, 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole, shows the thiazole proton as a singlet at 7.38 ppm and the chlorophenyl protons as doublets around 7.45 and 7.87 ppm.[5]

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would correspond to the carbons of the aromatic rings and the thiazole ring. For a related compound, the thiazole C-H carbon appears around 104.0 ppm.[6]

  • FT-IR (KBr, cm⁻¹): Characteristic peaks are expected for O-H stretching (broad, ~3300-3400 cm⁻¹), N-H stretching (if applicable in tautomeric forms), C=N stretching of the thiazole ring (~1600 cm⁻¹), and C-Cl stretching (~1090 cm⁻¹).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₀ClNOS [M+H]⁺ 288.02.[4]

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol using microwave-assisted organic synthesis. The method offers significant advantages in terms of reaction time, yield, and environmental impact compared to conventional synthetic routes. This protocol is well-suited for researchers in medicinal chemistry and drug development who require rapid access to novel thiazole derivatives for further investigation.

References

  • Nayak, S., & Gaonkar, S. L. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal of Chemistry, 15(1), 310-315. [Link]

  • Gomha, S. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4236. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Tetrahedron Letters, 49(48), 6979-6982. [Link]

  • PubChem. (n.d.). 4-((4-(4-Chlorophenyl)-2-thiazolyl)amino)phenol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • ChemBK. (2024, April 11). 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol. [Link]

  • PubChemLite. (n.d.). 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]phenol. Retrieved February 23, 2026, from [Link]

  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1), e20220538. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 23, 2026, from [Link]

Sources

Method

Application Note: High-Performance TLC Monitoring of Thiazole-Phenol Hybrids

Abstract & Introduction Thiazole-phenol hybrids represent a privileged scaffold in drug discovery, frequently appearing in antioxidants, antimicrobial agents, and enzyme inhibitors. However, monitoring their synthesis or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Thiazole-phenol hybrids represent a privileged scaffold in drug discovery, frequently appearing in antioxidants, antimicrobial agents, and enzyme inhibitors. However, monitoring their synthesis or purity via Thin Layer Chromatography (TLC) presents a unique "amphoteric" challenge. The basic nitrogen of the thiazole ring and the acidic hydroxyl of the phenol group often lead to competitive adsorption on silica gel, resulting in tailing (streaking), poor resolution, and ambiguous


 values.

This guide provides a validated protocol to overcome these interactions, ensuring sharp resolution and reliable monitoring of reaction progress.

The Chemist's Dilemma: Surface Interactions

To optimize separation, one must understand the microscopic interactions occurring on the stationary phase. Standard silica gel (


) is slightly acidic (

) due to surface silanol groups (

).
  • The Thiazole Problem (Basic): The

    
     hybridized nitrogen in the thiazole ring acts as a Lewis base/H-bond acceptor. It interacts strongly with acidic silanols, causing the compound to "drag" or tail up the plate rather than partitioning cleanly.[1]
    
  • The Phenol Problem (Acidic/Polar): The phenolic

    
     is both a hydrogen bond donor and acceptor. While less problematic than amines, it contributes to strong adsorption.
    

The Conflict: Adding acid (e.g., Acetic Acid) improves phenol peak shape but protonates the thiazole nitrogen, turning it into a salt that sticks to the baseline. Adding base (e.g., Triethylamine) fixes the thiazole tailing but can potentially deprotonate the phenol, creating a polar phenolate that also refuses to migrate.

The Solution: A "Buffered" Mobile Phase strategy using low-percentage amine modifiers or high-polarity solvent systems.[2]

Visualizing the Mechanism

The following diagram illustrates the competitive interactions and the corrective strategy.

TLC_Mechanism Silica Silica Surface (Acidic Si-OH) Thiazole Thiazole Analyte (Basic Nitrogen) Silica->Thiazole H-Bonding (Drag) Result_Bad Outcome A: Tailing / Streaking Thiazole->Result_Bad Result_Good Outcome B: Sharp Spot (Rf ~0.4) Thiazole->Result_Good Clean Partitioning TEA Modifier: TEA (Triethylamine) TEA->Silica Blocks Active Sites

Figure 1: Mechanism of Action.[3] Triethylamine (TEA) preferentially binds to acidic silanol sites, preventing the thiazole nitrogen from "sticking" and allowing clean migration.

Validated Solvent Systems

Select the system based on the polarity of your specific derivative.

Table 1: Mobile Phase Recommendations
System TypeSolvent CompositionTarget Analyte ProfileNotes
Standard (Non-Polar) Hexane : EtOAc (3:1) Lipophilic thiazoles, protected phenols.Start here. If tailing occurs, move to System 2.
The "Anti-Tail" Fix Hexane : EtOAc (2:1) + 1% TEA Free thiazoles showing streaking.Gold Standard. TEA neutralizes silica acidity.
Polar/Complex DCM : MeOH (95:5) + 1%

Highly polar hybrids, polyphenols.DCM solubilizes aromatics well; MeOH moves polar groups.
Phenol Specific Chloroform : Acetone (9:1) Phenol-heavy derivatives.Good for resolving positional isomers of phenols.

Critical Protocol Note: When using Triethylamine (TEA), you must "pre-elute" or equilibrate the chamber for 5-10 minutes. The volatile amine needs to saturate the silica surface before the analyte travels.

Visualization Protocols

Thiazole-phenols offer two distinct handles for detection: UV absorbance (thiazole/aromatic) and chemical oxidation (phenol).

Workflow Diagram

Visualization_Workflow Start Developed & Dried Plate UV Step 1: UV Lamp (254 nm) (Mark spots with pencil) Start->UV Stain Step 2: Ferric Chloride (FeCl3) Dip UV->Stain Heat Step 3: Gentle Heating (Optional) Stain->Heat Result Analysis: Thiazole = UV Active Phenol = Colored Complex Heat->Result

Figure 2: Sequential visualization ensures no data is lost. UV detects the conjugated system; FeCl3 confirms the phenolic moiety.

Step-by-Step Visualization Protocol
  • UV Inspection (Non-Destructive):

    • Place plate under Short Wave UV (254 nm).

    • Thiazoles typically fluoresce strongly (dark purple/black on green indicator plates).

    • Action: Circle all visible spots lightly with a pencil.

  • Phenol Confirmation (

    
     Stain): 
    
    • Reagent Prep: Dissolve 1g Iron(III) Chloride in 50mL MeOH and 50mL Water.

    • Method: Dip the plate quickly or spray evenly.

    • Result: Phenolic compounds will turn Blue, Purple, or Red almost instantly.

    • Why this matters: If you have a side product (e.g., non-phenolic intermediate), it will show under UV but will not stain with

      
      . This confirms the integrity of the phenol group.
      

Experimental Protocol: The "Co-Spot" Verification

To confirm reaction conversion without ambiguity, use the Three-Lane Method .

  • Lane 1 (SM): Spot pure Starting Material.

  • Lane 2 (Co-Spot): Spot SM overlaid with the Reaction Mixture (Rxn).

  • Lane 3 (Rxn): Spot pure Reaction Mixture.

Interpretation:

  • If Lane 2 shows two distinct spots (dumbbell shape), the product is different from SM.

  • If Lane 2 shows a single blob, your separation is insufficient—change solvent systems (e.g., move from Hex/EtOAc to DCM/MeOH).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Streaking / Comet Tails Thiazole interacting with silanols.Add 1% Triethylamine (TEA) to the mobile phase.
Spot stuck at Baseline Compound formed a salt or is too polar.[2]Switch to DCM:MeOH (9:1) . Avoid acetic acid.
"Ghost" Spots Decomposition on silica.[2][3]Use 2D TLC : Run once, dry, turn 90°, run again. If spots off-diagonal appear, the compound is degrading.
Uneven Solvent Front Edge effect.Ensure the developing chamber is lined with filter paper to saturate the vapor phase.

References

  • MilliporeSigma. TLC Visualization Reagents and Methods. (General protocols for phenolic staining).

  • Waters Corporation. Overcoming Peak Tailing of Basic Analytes. (Mechanistic insight on silanol interactions).

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. (Specific solvent modifiers for heterocycles).[2]

  • Royal Society of Chemistry (Analyst). Specific detection of aromatic compounds containing sulphur and thiazole compounds. (Differentiation methods).

  • Chemistry LibreTexts. Thin Layer Chromatography Principles. (General theory on stationary phases).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol synthesis

Executive Summary You are encountering yield or purity challenges in the synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol . This molecule is constructed via the Hantzsch Thiazole Synthesis , a condensation reac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering yield or purity challenges in the synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol . This molecule is constructed via the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an


-haloketone.[1][2][3][4]

While the Hantzsch reaction is generally robust, the specific electronic effects of the p-hydroxy and p-chloro substituents can lead to incomplete cyclization or difficult isolation. This guide provides a root-cause analysis of common failure modes and a validated protocol to maximize yield (>85%).

Part 1: Critical Reaction Parameters (Troubleshooting)

Q1: My reaction mixture turns dark/tarry, and the yield is <50%. What is happening? Diagnosis: Decomposition of the thioamide or polymerization of the


-haloketone.
  • Cause: High temperatures or prolonged reflux times in the presence of oxygen can cause oxidative dimerization of 4-hydroxythiobenzamide to 1,2,4-thiadiazoles (Hector’s base derivatives).

  • Solution:

    • Degas Solvents: Sparge your ethanol with nitrogen/argon for 15 minutes before use.

    • Stoichiometry: Use a slight excess (1.05 – 1.1 eq) of the thioamide to account for minor decomposition.

    • Temperature Control: Do not overheat. Once reflux is achieved, maintain it gently.

Q2: I see a spot on TLC that corresponds to the intermediate, but it won't convert to product. Diagnosis: Incomplete dehydration of the 4-hydroxy-thiazoline intermediate.

  • Mechanism: The reaction proceeds in two steps:[5][6] (1) S-alkylation to form a thioether, and (2) Cyclization/dehydration. The second step requires an acid catalyst or heat to drive off water.

  • Solution:

    • Solvent Switch: If using pure ethanol, switch to Ethanol/DMF (9:1) or Glacial Acetic Acid . The acidity of acetic acid promotes the dehydration step.

    • Dean-Stark: For large scales, use toluene with a Dean-Stark trap to physically remove water, driving the equilibrium forward.

Q3: The product precipitates as a sticky gum rather than a solid. Diagnosis: Impurity occlusion or "oiling out."

  • Cause: The product is co-precipitating with the HBr salt byproduct or unreacted haloketone.

  • Solution:

    • Basification: The reaction produces HBr. Neutralize the cooled reaction mixture with 10% aqueous Sodium Acetate or Ammonium Hydroxide to pH 8-9. This liberates the free base thiazole and often triggers crystallization.

    • Trituration: Decant the supernatant and triturrate the gum with cold diethyl ether or methanol to induce crystallization.

Part 2: Optimized Experimental Protocol

Target Reaction:

  • Reactant A: 4-Hydroxythiobenzamide (Nucleophile)

  • Reactant B: 2-Bromo-4'-chloroacetophenone (Electrophile)

  • Solvent: Ethanol (anhydrous preferred)

  • Catalyst: Molecular Iodine (optional, for oxidative assistance) or SiO₂ (surface catalysis).

Method A: The "Gold Standard" Reflux (High Purity)

Recommended for scale-up and maximum reproducibility.

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of 4-hydroxythiobenzamide in Ethanol (10 mL/mmol).

  • Addition: Add 1.05 eq of 2-bromo-4'-chloroacetophenone .

    • Tip: If the haloketone is old/colored, recrystallize it from hexane/DCM before use. Impure electrophiles are the #1 cause of low yields.

  • Reaction: Heat to reflux (78°C) with stirring for 2–4 hours . Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).

    • Checkpoint: The intermediate often appears as a polar spot that disappears over time.

  • Workup:

    • Cool the mixture to room temperature.

    • The product (hydrobromide salt) may crystallize spontaneously. If so, filter it.[7][8][9]

    • Liberation: Suspend the solid in water and adjust pH to ~8 with saturated

      
      . Stir for 30 mins.
      
    • Filter the resulting free base solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Acetic Acid .

Method B: Green/Catalytic Method (High Yield)

Recommended for small scale or difficult substrates.

  • Mix 1.0 mmol of thioamide and 1.0 mmol of haloketone.

  • Add 10 mol%

    
    -Cyclodextrin  (acting as a phase transfer/supramolecular catalyst) and water (5 mL).
    
  • Heat at 70°C for 60 minutes.

  • The product precipitates out of the aqueous phase. Filter and wash with hot water.

    • Advantage: Water forces the organic product out, driving the reaction to completion (Le Chatelier’s principle).

Part 3: Data & Comparisons

Table 1: Solvent & Condition Effects on Yield

Solvent SystemTemperatureAdditiveTypical YieldNotes
Ethanol (Abs) RefluxNone70-75%Standard method. Product may trap HBr.[10]
DMF 80°CNone65%Good solubility, but workup (water crash) can trap impurities.
Acetic Acid RefluxNaOAc85-92% Acid promotes dehydration; best for stubborn intermediates.
Water 70°C

-Cyclodextrin
88%Green chemistry approach. Simple workup.
Solvent-Free GrindingNone60-80%Variable reproducibility; requires vigorous mechanical energy.

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical "Dehydration Step" where many syntheses fail.

HantzschSynthesis Reactants Reactants: 4-Hydroxythiobenzamide + 2-Bromo-4'-chloroacetophenone Step1 Step 1: S-Alkylation (Nucleophilic Attack) Reactants->Step1 Ethanol, RT Intermediate Intermediate: S-Phenacyl Thioimidate (Often isolable) Step1->Intermediate Step2 Step 2: Cyclization (N-attack on Carbonyl) Intermediate->Step2 Heat/Reflux HydroxyThiazoline Hydroxy-thiazoline (Unstable Intermediate) Step2->HydroxyThiazoline HydroxyThiazoline->Intermediate Reversible if water not removed Step3 Step 3: Dehydration (- H2O) HydroxyThiazoline->Step3 Acid Catalyst (Critical Failure Point) Product Product: 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol Step3->Product

Caption: Step-wise mechanism of Hantzsch synthesis. Note that water removal (Step 3) is irreversible and drives the reaction.

References

  • Hantzsch, A. (1887).[4] "Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Hantzsch Mechanism).
  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2,4-disubstituted thiazoles using β-cyclodextrin in water". Tetrahedron Letters, 49(2), 248-250.

  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using silica-supported catalysts". Journal of Heterocyclic Chemistry, 49, 123.

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol

Welcome to the dedicated technical support guide for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility issues encountered during experimentation. This guide provides in-depth, evidence-based strategies and practical protocols to ensure the successful formulation and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol and why is its solubility a concern?

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol is a synthetic compound featuring a phenol group linked to a substituted thiazole ring. Its chemical structure, characterized by a high degree of aromaticity and a chlorophenyl group, contributes to its significant hydrophobicity. This is quantitatively supported by a predicted high logarithm of the partition coefficient (XlogP) of 4.5, indicating a strong preference for lipid-rich environments over aqueous media[1][2]. Poor aqueous solubility is a major hurdle in experimental settings, particularly for in vitro and in vivo biological assays, as it can lead to precipitation, inaccurate dosing, and consequently, unreliable experimental outcomes.

Q2: What are the key physicochemical properties of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key parameters include:

  • pKa: The predicted pKa of the phenolic hydroxyl group is approximately 10.17[3]. This indicates that the compound is a weak acid. At pH values above its pKa, the phenol group will deprotonate to form the more water-soluble phenolate anion.

  • logP: The high predicted logP value underscores the lipophilic nature of the molecule, which is a primary reason for its low water solubility[1][4].

  • Physical Form: It is typically an off-white solid[3].

Q3: What are the initial signs of solubility problems in my experiments?

Common indicators of poor solubility include:

  • Visible Precipitation: Formation of a solid precipitate or cloudiness in your aqueous stock solutions or final assay media.

  • Inconsistent Results: High variability in experimental data between replicates or different batches of the compound.

  • Low Bioavailability: In cell-based assays, you may observe lower than expected biological activity due to the limited amount of dissolved compound available to interact with the cells.

Troubleshooting Guides

Issue 1: My compound is precipitating out of my aqueous buffer. How can I prepare a stable stock solution?

This is a common challenge due to the compound's hydrophobic nature. A multi-pronged approach is often necessary.

The root cause is the low intrinsic aqueous solubility of the compound. Direct dissolution in aqueous buffers is often not feasible. A concentrated stock solution in an organic solvent is the standard starting point, but dilution into an aqueous medium can cause the compound to crash out if the final concentration exceeds its solubility limit in the mixed solvent system.

1. pH Adjustment:

  • Principle: For weakly acidic compounds like 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol, increasing the pH of the aqueous medium above the pKa will ionize the phenolic hydroxyl group, significantly enhancing aqueous solubility[5][6].

  • Protocol:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO)[3].

    • For your final aqueous solution, use a buffer with a pH of 10.5 or higher.

    • Slowly add small aliquots of the DMSO stock solution to the vortexing aqueous buffer to facilitate mixing and minimize localized high concentrations that can lead to precipitation.

    • Caution: Ensure that the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity). Also, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts[7][8].

2. Co-Solvent Systems:

  • Principle: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous medium can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system[9][10][11].

  • Protocol:

    • Prepare a high-concentration stock solution in 100% DMSO or ethanol.

    • Prepare your final aqueous medium containing a certain percentage of a co-solvent. Common co-solvents include:

      • Ethanol

      • Propylene glycol (PG)

      • Polyethylene glycol 400 (PEG 400)

    • Titrate the stock solution into the aqueous/co-solvent mixture while vortexing.

    • Note: The required percentage of co-solvent will need to be determined empirically. Start with a low percentage (e.g., 5-10%) and increase as needed. Always run a vehicle control in your experiments to account for any effects of the co-solvent.

Co-SolventTypical Starting Concentration (v/v)Considerations
Ethanol5-20%Can be toxic to some cells at higher concentrations.
Propylene Glycol10-30%Generally well-tolerated in many biological systems.
PEG 40010-40%Can also act as a solubilizing agent[5].

Workflow for Preparing a Solubilized Working Solution:

A Prepare concentrated stock in 100% DMSO B Determine final desired concentration in aqueous media A->B C Select Solubilization Strategy B->C D pH Adjustment (pH > 10.17) C->D Ionizable compound E Co-solvent System (e.g., Ethanol, PG, PEG 400) C->E Non-ionizable or pH sensitive assay F Cyclodextrin Complexation (e.g., HP-β-CD) C->F Improved stability & lower toxicity needed G Prepare aqueous buffer with solubilizing agent D->G E->G F->G H Slowly add stock to buffer with vortexing G->H I Visually inspect for precipitation H->I J Proceed with experiment I->J Clear Solution K Optimize solubilizing agent concentration I->K Precipitation K->G

Caption: Workflow for selecting a solubilization strategy.

Issue 2: Even with co-solvents, I'm observing low biological activity in my cell-based assays, suggesting poor bioavailability. What can I do?

Low apparent activity in cellular assays, despite the absence of visible precipitation, can be due to the formation of micro-precipitates or poor interaction of the compound with the cellular membrane.

While co-solvents can increase the overall solubility in the bulk medium, the compound may still not be in a monomeric, bioavailable state. It might form aggregates or have a low affinity for partitioning into the cell membrane from the co-solvent system.

1. Cyclodextrin-Based Formulations:

  • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, like our compound of interest, forming an inclusion complex that is highly water-soluble[12][13][14]. This process can enhance the bioavailability of poorly soluble drugs[14].

  • Protocol for Preparing a Cyclodextrin Inclusion Complex:

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity[10][12].

    • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

    • Prepare a concentrated stock of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

    • Slowly add the compound stock solution to the vortexing HP-β-CD solution.

    • Allow the mixture to equilibrate, typically by stirring or shaking at room temperature for several hours to overnight, to facilitate the formation of the inclusion complex.

    • The resulting solution should be clear. It can be sterile-filtered for use in cell culture.

2. Use of Surfactants:

  • Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions[15][16][17].

  • Protocol:

    • Choose a biocompatible, non-ionic surfactant such as Tween® 20 or Triton™ X-100[18].

    • Prepare your aqueous medium with the surfactant at a concentration above its CMC (e.g., 0.01-0.1% v/v).

    • Add the concentrated organic stock of your compound to the surfactant-containing medium while vortexing.

    • Important: Surfactants can affect cell membranes and protein function. It is critical to run a vehicle control with the surfactant alone to assess any potential cytotoxicity or off-target effects.

Solubilization AgentMechanismKey Advantages
pH AdjustmentIonizationSimple and effective for ionizable compounds[5][19].
Co-solventsReduce solvent polarityEasy to prepare[9][10].
CyclodextrinsInclusion complex formationCan improve bioavailability and stability, often with low toxicity[12][][21].
SurfactantsMicellar encapsulationHigh solubilization capacity[15][16].

Decision Tree for Advanced Solubilization Methods:

Start Low Bioactivity in Cell-Based Assays Check_Toxicity Is the current formulation (e.g., high % co-solvent) showing toxicity? Start->Check_Toxicity Use_CD Use Cyclodextrins (e.g., HP-β-CD) Check_Toxicity->Use_CD Yes Check_Membrane_Perm Is direct membrane permeability a concern? Check_Toxicity->Check_Membrane_Perm No Use_Surfactant Consider Surfactants (e.g., Tween® 20) Check_Membrane_Perm->Use_Surfactant No SEDDS Advanced Formulation: Consider SEDDS for in vivo studies Check_Membrane_Perm->SEDDS Yes

Caption: Decision tree for advanced solubilization methods.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 1-12. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Kaur, P., & Kim, K. (2020). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutical Investigation, 50(1), 23-38. [Link]

  • Gower, A. (2022, June 29). How can cyclodextrins enhance solubility? Carbohydrate Chronicles. [Link]

  • Prajapati, R., & Patel, M. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis, 4(3), 52-59. [Link]

  • ChemBK. (2024, April 11). 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol - Physico-chemical Properties. [Link]

  • Jufeng. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?[Link]

  • Li, S., & Zhao, Y. (2023). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 80, 104104. [Link]

  • JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Controlled Release, 244, 1-13. [Link]

  • Holmberg, K. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Coatings, 8(10), 357. [Link]

  • Kumar, S., & Singh, J. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 1-10. [Link]

  • Pitha, J., & Hoshino, T. (1986). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]

  • Sharma, D., & Kumar, S. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 16(3), 1-15. [Link]

  • Lindenberg, M., Kopp, S., & Dressman, J. B. (2004). Classification of orally administered drugs on the World Health Organization Model list of Essential Medicines according to the biopharmaceutics classification system. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 265-278. [Link]

  • Sugano, K., & Terada, K. (2015). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 12(9), 3343-3350. [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. [Link]

  • Kumar, A., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • EurekAlert!. (2022, April 30). Improving water solubility of polyphenols by adding amino acids. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 753704, 4-((4-(4-Chlorophenyl)-2-thiazolyl)amino)phenol. [Link]

  • Mol-Instincts. (n.d.). Compound 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen bromide.... [Link]

  • Chula Digital Collections. (2020, September 1). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. [Link]

  • Al-Bishi, M. B., & Taha, E. I. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Molecular Pharmaceutics, 20(2), 795-812. [Link]

  • de Souza, T. B., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 4069-4078. [Link]

  • PubChemLite. (n.d.). 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]phenol. [Link]

  • Gorska, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 199-237. [Link]

  • Ahmad, I., et al. (2025). Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Frontiers in Chemistry, 13. [Link]

  • Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35085-35102. [Link]

  • MolPort. (n.d.). N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-yl)-3-nitrobenzamide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127046636, (4-Chlorophenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperazine-1-carboxylate. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Conditions for Thiazole Ring Closure

Introduction: The Thermal Paradox of Thiazole Synthesis Thiazole ring closure—most commonly achieved via the Hantzsch synthesis—is a deceptive reaction. While theoretically robust, it operates on a delicate thermal fulcr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Paradox of Thiazole Synthesis

Thiazole ring closure—most commonly achieved via the Hantzsch synthesis—is a deceptive reaction. While theoretically robust, it operates on a delicate thermal fulcrum. Insufficient heat leads to stalled intermediates (hydroxy-thiazolines), while excessive thermal energy triggers the decomposition of sensitive


-haloketones into polymeric "tars" or promotes thermodynamic isomerization to unwanted 2-imino-2,3-dihydrothiazoles.

This guide moves beyond standard textbook procedures to address the thermodynamic and kinetic realities of the reaction. It provides actionable troubleshooting workflows to maximize yield and regioselectivity.

Module 1: The Hantzsch Mechanism & Thermal Checkpoints

The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide (or thiourea).[1][2] This is a biphasic thermal process:
  • Kinetic Phase (Low Temp): Nucleophilic attack of sulfur on the

    
    -carbon (
    
    
    
    ). This proceeds rapidly, often at room temperature (RT).
  • Thermodynamic Phase (High Temp): Cyclization and dehydration to form the aromatic ring. This step has a higher activation energy barrier and is the primary failure point during temperature optimization.

Visualization: Mechanism & Thermal Dependencies

HantzschMechanism Reactants Reactants (α-Haloketone + Thioamide) Intermediate Intermediate (α-Thioiminoketone) Reactants->Intermediate Step 1: SN2 Attack (Fast, RT) SideProduct Decomposition/Tars (Polymerization) Reactants->SideProduct Overheating (>80°C) Unstable Haloketone Cyclized Hydroxy-thiazoline (Non-Aromatic) Intermediate->Cyclized Step 2: Ring Closure (Equilibrium) Intermediate->SideProduct Prolonged Reflux Product Final Thiazole (Aromatic) Cyclized->Product Step 3: Dehydration (High Activation Energy, Heat Required)

Figure 1: Thermal checkpoints in Hantzsch synthesis. Step 3 is the rate-limiting step requiring thermal optimization.

Module 2: Troubleshooting Temperature-Related Failures

FAQ 1: Why does my reaction mixture turn into a black tar?

Diagnosis: Thermal Decomposition of


-Haloketones.
Root Cause: 

-Haloketones (e.g., phenacyl bromide) are lachrymators that are thermally unstable. Adding them directly to a hot refluxing solvent triggers rapid polymerization before they can react with the thioamide.

Corrective Protocol:

  • The "Cold Start" Method: Dissolve the thioamide in the solvent first.

  • Add the

    
    -haloketone at 0°C to Room Temperature (RT) .
    
  • Stir for 30–60 minutes to allow the initial

    
     displacement (Step 1) to occur.
    
  • Then ramp the temperature to reflux to drive the dehydration (Step 3).

FAQ 2: I have low yield and unreacted starting material, even after reflux.

Diagnosis: Solvent Boiling Point Mismatch. Root Cause: The solvent's boiling point is insufficient to overcome the activation energy for the dehydration step, or the product is precipitating and trapping intermediates.

Solvent Optimization Matrix:

SolventBoiling Point (°C)SuitabilityCommon Issues
Methanol 64.7Standard Too cool for hindered substrates.
Ethanol 78.4Ideal Good balance of solubility and heat.
DMF 153High-Temp Difficult to remove; promotes decomposition if unregulated.
Water 100Green Poor solubility of organic halides; requires surfactants.
FAQ 3: I am seeing an isomeric impurity (2-imino-2,3-dihydrothiazole).

Diagnosis: Thermodynamic Isomerization. Root Cause: High temperatures in acidic media favor the rearrangement of the kinetic 2-aminothiazole product into the thermodynamic 2-imino isomer [1][2].

Corrective Protocol:

  • Buffer the Reaction: Add a mild base (e.g.,

    
    ) during workup immediately after cooling.
    
  • Reduce Thermal Load: Switch to Microwave Irradiation (see Module 3) to reduce total thermal exposure time.

Module 3: Advanced Optimization (Microwave vs. Conventional)

For stubborn substrates, microwave (MW) irradiation is superior to conventional heating. MW heating directly couples with the polar transition states, accelerating the rate-limiting dehydration step without heating the bulk solvent for hours.

Comparative Data: Benzotriazole/Thiazole Derivatives Synthesis
ParameterConventional RefluxMicrowave IrradiationImprovement Factor
Reaction Time 2 – 8 Hours3 – 10 Minutes~95% Reduction
Yield 23% – 76%42% – 93%+20–40% Yield
Purity Requires RecrystallizationOften Analytical GradeProcess Efficiency
Energy Profile Wall-heating (Gradient)Volumetric Heating (Uniform)Reduced Side Products

Data Source: Comparative studies on nitrogen heterocycle synthesis [3][4].

Module 4: Validated Experimental Protocols

Protocol A: Standard Step-Wise Hantzsch Synthesis (Temperature Controlled)

Best for: General synthesis of unhindered thiazoles.

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of Thioamide in Ethanol (0.5 M concentration).

  • Addition (Critical): Add 1.0 eq of

    
    -Haloketone  slowly at RT . Do not heat yet.
    
  • Kinetic Phase: Stir at RT for 30 minutes. Monitor by TLC for disappearance of haloketone.

  • Thermodynamic Phase: Equip a reflux condenser. Heat the bath to 80°C and reflux for 1–2 hours.

  • Workup: Cool to RT. Pour mixture into ice-cold 5%

    
     solution. The thiazole will precipitate.[3][4] Filter and wash with water.[3][4]
    
Protocol B: Microwave-Assisted Synthesis

Best for: Hindered substrates or high-throughput libraries.

  • Setup: Combine 1.0 eq

    
    -Haloketone  and 1.1 eq Thioamide  in a microwave-safe vial.
    
  • Solvent: Add Ethanol or DMF (2–3 mL per mmol).

  • Irradiation:

    • Power: Dynamic (Max 300W)

    • Temperature: Set to 100°C (Ethanol) or 120°C (DMF).

    • Hold Time: 10–15 minutes.

  • Workup: Dilute with water/alkali as above.

Module 5: Decision Tree for Optimization

Use this logic flow to determine the next step in your experiment.

OptimizationTree Start Start: Low Yield / Failure CheckTLC Check TLC: Is Starting Material (SM) Left? Start->CheckTLC SM_Yes Yes: Incomplete Reaction CheckTLC->SM_Yes Yes SM_No No: Complex Mixture/Tar CheckTLC->SM_No No TempCheck Is Temp > 60°C? SM_Yes->TempCheck IncreaseTemp Action: Switch Solvent (MeOH -> EtOH -> DMF) TempCheck->IncreaseTemp No MW_Switch Action: Switch to Microwave (Overcome Activation Energy) TempCheck->MW_Switch Yes (Refluxing already) AddMethod How was Haloketone added? SM_No->AddMethod HotAdd Added to Hot Solvent AddMethod->HotAdd ColdAdd Added at RT AddMethod->ColdAdd FixHot Action: Use 'Cold Start' Protocol (Prevent Polymerization) HotAdd->FixHot CheckAcid Check pH: Is it highly acidic? ColdAdd->CheckAcid Buffer Action: Add NaHCO3 (Prevent Isomerization) CheckAcid->Buffer

Figure 2: Troubleshooting logic for temperature and protocol optimization.

References

  • BenchChem Technical Support. (2025).[3][5] Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Retrieved from

  • Royal Society of Chemistry. (2025). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. Retrieved from

  • National Institutes of Health (PMC). (2025). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Retrieved from

  • Current Microwave Chemistry. (2024). Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles: Recent Literature and Protocols. Retrieved from

Sources

Optimization

Scaling up synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol for industrial use

Technical Support Center: Industrial Synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol Status: Active Ticket ID: SC-THBZ-44CP Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Industrial Synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol

Status: Active Ticket ID: SC-THBZ-44CP Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Process Optimization Support Center. You are likely accessing this guide because you are transitioning the synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol from bench-scale discovery (mg) to kilo-lab or pilot plant production.

This molecule combines a phenolic core with a 2,4-disubstituted thiazole ring. While the Hantzsch thiazole synthesis is robust, the presence of the free phenol and the lachrymatory nature of the alpha-haloketone intermediate present specific engineering and chemical challenges at scale. This guide addresses those specific friction points.

Module 1: Reaction Kinetics & Thermodynamics

The Core Chemistry: The industrial route utilizes the Hantzsch Thiazole Synthesis .[1][2] This involves the condensation of 4-hydroxythiobenzamide (Nucleophile) with 2-bromo-4'-chloroacetophenone (Electrophile).

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical intermediate states.

HantzschReaction Start1 4-Hydroxythiobenzamide (Thioamide) Inter S-Alkylated Intermediate (Thioimidate) Start1->Inter Nucleophilic Attack (SN2) Start2 2-Bromo-4'-chloroacetophenone (α-Haloketone) Start2->Inter Solvent: EtOH/IPA ProductSalt Thiazole HBr Salt (Precipitate) Inter->ProductSalt Cyclodehydration (-H2O) Final Target Phenol (Free Base) ProductSalt->Final Deprotonation (pH Adjustment)

Caption: Figure 1. Reaction pathway showing the conversion of thioamide and haloketone to the thiazole HBr salt, followed by neutralization.

Standardized Protocol (1.0 kg Scale Basis)
ParameterSpecificationRationale
Stoichiometry 1.0 eq Thioamide : 1.05 eq HaloketoneSlight excess of haloketone ensures complete consumption of the thioamide, which is harder to remove during purification.
Solvent Ethanol (Absolute) or IsopropanolProtophilic solvents facilitate the proton transfer; high solubility at reflux, low solubility at RT aids crystallization.
Concentration 5–7 Volumes (5-7 L per kg)High dilution is unnecessary; 5V maintains a stirrable slurry.
Temperature Reflux (78–82°C)Required to drive the dehydration step (cyclization).
Troubleshooting & FAQs: Reaction Phase

Q: My reaction mixture turns dark black/brown after adding the bromoketone. Is the batch ruined? A: Not necessarily, but it indicates oxidation.

  • Cause: Thioamides are susceptible to oxidative dimerization to form 1,2,4-thiadiazoles or disulfides, especially in the presence of metal ions or atmospheric oxygen at high temperatures. Phenols are also oxidation-prone.

  • Solution: Ensure the reactor is purged with Nitrogen (

    
    ) prior to heating. Add a radical scavenger like BHT (0.1 mol%) if the raw materials are of lower purity.
    

Q: We observe a massive exotherm upon adding the 2-bromo-4'-chloroacetophenone. How do we manage this? A: The initial S-alkylation is an


 reaction and is exothermic.
  • Protocol Adjustment: Do not add the bromoketone all at once. Dissolve the thioamide in the solvent first and bring to a gentle reflux. Dissolve the bromoketone in a minimum amount of solvent and add it dropwise or via a dosing pump over 30–60 minutes. This controls the heat release and prevents "runaway" side reactions.

Module 2: Work-up & Isolation (The "Phenol" Factor)

This is the most critical step. The product forms as a Hydrobromide (HBr) salt. To isolate the target phenol, you must neutralize the HBr without deprotonating the phenol group (


).
Isolation Workflow

WorkupFlow RxnMix Reaction Mixture (Reflux) Cool Cool to 20°C RxnMix->Cool Filter1 Filtration (HBr Salt) Cool->Filter1 Isolate Salt Reslurry Reslurry in Water Filter1->Reslurry Remove Organics Neutralize Adjust pH to 6.5 - 7.5 (Use NaHCO3 or NH4OH) Reslurry->Neutralize Filter2 Final Filtration (Free Phenol) Neutralize->Filter2 Dry Vacuum Dry Filter2->Dry

Caption: Figure 2. Isolation strategy distinguishing between the intermediate HBr salt and the final free phenol.

Troubleshooting & FAQs: Isolation

Q: After neutralization, the product became a sticky gum instead of a solid. Why? A: This is likely due to the "Phenolate Trap."

  • Mechanism: If you used a strong base (NaOH/KOH) or raised the pH > 10, you deprotonated the phenol. The sodium phenolate is more water-soluble and can form oils/soaps.

  • Correction: Re-acidify the mixture with dilute Acetic Acid to pH 6–7. The free phenol should precipitate as a solid.

  • Prevention: Use mild bases like Sodium Bicarbonate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ) for neutralization.

Q: The HBr salt is clogging the filter. Can we skip the intermediate filtration? A: Yes, for "One-Pot" throughput.

  • Protocol: After the reaction is complete, distill off 50% of the alcohol solvent. Add water directly to the pot (antisolvent). Then, slowly dose in

    
     solution until pH 7 is reached. The free base will precipitate directly. Note that this product will be less pure than the two-step isolation method.
    

Module 3: Impurity Profiling

Understanding your impurities is key to meeting ICH guidelines.

Impurity TypeOriginRemoval Strategy
Unreacted Thioamide Stoichiometric imbalance or incomplete reaction.[3]Soluble in hot water/ethanol. Removed during reslurry.

-Hydroxy Ketone
Hydrolysis of the bromoketone by water in the solvent.Soluble in ethanol.[3] Removed in the mother liquor.
Disulfides Oxidation of the thioamide sulfur.Difficult to remove. Prevent with

atmosphere.
Inorganic Salts (NaBr/KBr) Neutralization byproducts.Water wash (highly soluble).

Q: The final product has a persistent pink hue. How do we remove it? A: The pink color is characteristic of trace phenol oxidation (quinones).

  • Remedial Action: Recrystallize from Ethanol/Water (9:1) containing a pinch of sodium metabisulfite or ascorbic acid (Vitamin C). These reducing agents will quench the color bodies.

Module 4: Safety & Engineering Controls

Warning: 2-Bromo-4'-chloroacetophenone is a potent lachrymator (tear gas agent).

Q: How do we handle the bromoketone safely on a multi-kilo scale? A:

  • Solid Handling: Do not weigh open solids on a benchtop balance. Use a glovebox or a localized exhaust ventilation (LEV) powder hood.

  • Solution Transfer: It is safer to melt the solid (MP

    
     96°C, but check stability) or, preferably, dissolve it in the reaction solvent (Ethanol) inside the hood and transfer it to the reactor via a closed peristaltic pump or vacuum line.
    
  • Neutralization of Spills: Keep a "quench solution" nearby. A mixture of Ethanol and aqueous Ammonia will react with the bromoketone to form the aminoketone, which is non-lachrymatory.

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Source: The Journal of Organic Chemistry. "Mechanistic Studies on the Hantzsch Thiazole Synthesis."
    • Link:[Link]

  • Synthesis of 2,4-Disubstituted Thiazoles (Scale-up Context)

    • Source: Organic Process Research & Development.
    • Link:[Link] (Landing page for OPRD search for specific thiazole campaigns).

  • Handling of Lachrymators (Alpha-Haloketones)

    • Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."
    • Link:[Link]

  • Thioamide Synthesis (Precursor Info)

    • Source: Organic Syntheses, Coll. Vol. 4, p.760 (1963). "Thiobenzamide."[4][5] (Analogous chemistry for hydroxy-variant).

    • Link:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in substituted thiazole synthesis

Topic: Overcoming Steric Hindrance in Substituted Thiazole Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active Support Guide Executive Summary: The "Steric Wall" in Thiazole Constructio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Substituted Thiazole Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active Support Guide

Executive Summary: The "Steric Wall" in Thiazole Construction

Welcome to the Thiazole Synthesis Support Hub. If you are reading this, you are likely facing the "Steric Wall"—a point where the classical Hantzsch synthesis fails due to bulky substituents at the


-position of the ketone or the thioamide.

While the Hantzsch reaction (condensation of


-haloketones with thioamides) is the industry standard, it relies on an 

mechanism sensitive to crowding. When

or

are sterically demanding (e.g., tert-butyl, adamantyl, ortho-substituted biaryls), the reaction stalls at the intermediate stage or fails to cyclize.

This guide provides three tiered solutions:

  • Process Intensification: Overcoming the energy barrier via Microwave Irradiation.

  • Catalytic Acceleration: Using Molecular Iodine (

    
    ) to facilitate leaving group departure.
    
  • Strategic Rerouting: Bypassing de novo synthesis via Palladium-catalyzed C-H activation.

Diagnostic: Why Your Reaction Failed

Before selecting a protocol, understand the failure mode. The Hantzsch synthesis is a two-step cascade:

  • Nucleophilic Attack: The sulfur of the thioamide attacks the

    
    -carbon of the haloketone (
    
    
    
    ). (Failure Point A: Steric Shielding)
  • Cyclization/Dehydration: The nitrogen attacks the ketone carbonyl, followed by water elimination to aromatize. (Failure Point B: Planarization Block)

Failure Analysis Pathway

G Start Start: Reactants Inter Intermediate: Hydroxythiazoline Start->Inter SN2 Attack Fail1 FAILURE A: Steric Shielding (No S-C Bond) Start->Fail1 Bulky Alpha-Halo Prod Product: Thiazole Inter->Prod -H2O Fail2 FAILURE B: Dehydration Block (No Aromatization) Inter->Fail2 Bulky Thioamide

Caption: Fig 1. Mechanistic bottlenecks in Hantzsch synthesis. Bulky groups prevent the initial S-alkylation (Failure A) or the planar transition state required for dehydration (Failure B).

Protocol A: Microwave-Assisted Synthesis (The "Force" Method)

Use Case: Moderate steric bulk (e.g., isopropyl, mesityl) where thermal reflux is insufficient to cross the activation energy barrier.

Microwave irradiation provides rapid, volumetric heating, often accelerating the rate-determining step of the initial


 attack which is sluggish for hindered substrates.
Experimental Protocol

Reagents:

  • Bulky Thioamide (1.0 equiv)

  • 
    -Bromoketone (1.1 equiv)
    
  • Solvent: Ethanol (EtOH) or PEG-400 (Green alternative)

  • Catalyst: None or catalytic drops of conc. HCl

Workflow:

  • Preparation: In a microwave-safe vial (G10 or G30), dissolve the thioamide in minimal EtOH (approx. 0.5 M concentration).

  • Addition: Add the

    
    -bromoketone. Note: If the ketone is unstable, generate it in situ using polymer-supported tribromide.
    
  • Irradiation: Seal the vessel. Irradiate at 120°C - 140°C for 10–20 minutes (Power: Dynamic mode, max 300W).

    • Critical Check: Ensure the "Pre-stirring" option is on to prevent hot spots.

  • Workup: Cool to room temperature. Pour into ice-cold aqueous

    
    . The bulky thiazole usually precipitates. Filter and recrystallize from EtOH/Water.
    

Why this works: The high temperature/pressure regime forces the reactants together, overcoming the entropic penalty of the sterically hindered transition state [1].

Protocol B: Iodine-Catalyzed Cyclization

Use Case: Highly sensitive substrates where harsh thermal conditions cause decomposition before cyclization.

Molecular iodine (


) acts as a mild Lewis acid and an oxidizing agent, facilitating the dehydration step which is often the bottleneck for electron-rich, bulky thioamides.
Experimental Protocol

Reagents:

  • Substituted Acetophenone (1.0 equiv)

  • Thiourea/Thioamide (2.0 equiv)

  • Molecular Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: Water (Green) or DMSO

Workflow:

  • Mixing: Combine the ketone and thioamide in water.

  • Catalyst Addition: Add

    
     in one portion.
    
  • Reaction: Stir at 80°C for 4–8 hours. The mixture will darken initially and then lighten as

    
     is consumed/reduced.
    
  • Quench: Cool and add saturated

    
     (sodium thiosulfate) to quench unreacted iodine.
    
  • Isolation: Extract with Ethyl Acetate. The product is often cleaner than Hantzsch methods because

    
     suppresses side-reactions [2].
    

Protocol C: Palladium-Catalyzed C-H Activation (The "Bypass")

Use Case: Extreme steric bulk (e.g., tert-butyl, ortho-disubstituted biaryls) where ring closure is impossible.

Strategy: Do not try to close a hindered ring. Synthesize a simple thiazole first, then attach the bulky group via C-H activation. This method allows for "Regiodivergent" synthesis—selectively installing bulk at C2 or C5.[1]

Decision Workflow

CH Input Problem: Extreme Steric Bulk Choice Where is the Bulk needed? Input->Choice C2 C2 Position (Between N and S) Choice->C2 C5 C5 Position (Next to S) Choice->C5 Method1 Protocol: C2-Arylation Pd(OAc)2 / CuI / LiOtBu C2->Method1 Acidic C-H Method2 Protocol: C5-Arylation Pd(OAc)2 / PPh3 / K2CO3 C5->Method2 Electrophilic subst.

Caption: Fig 2. Regiodivergent C-H activation strategy. Conditions can be tuned to install bulky groups at C2 (via acidity) or C5 (via electrophilic palladation) [3].

Experimental Protocol (C5-Arylation of Thiazoles)

Reagents:

  • Simple Thiazole (e.g., 2-methylthiazole)

  • Bulky Aryl Bromide (Ar-Br)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or BrettPhos for extreme bulk
    
  • Base:

    
     or CsF
    
  • Solvent: DMAc or Xylene (anhydrous)

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Charge: Add Pd catalyst, ligand, base, and aryl bromide.[2]

  • Solvent: Add solvent and the simple thiazole liquid.

  • Heat: Stir at 120°C for 12 hours.

  • Mechanism: The Pd inserts into the Ar-Br bond, then performs a CMD (Concerted Metalation-Deprotonation) at the C5 position of the thiazole, avoiding the steric clash that would occur during a ring-closing reaction [3][4].

Troubleshooting & FAQs

SymptomDiagnosisSolution
Reaction darkens/tars immediately Exothermic polymerization of

-haloketone.
Cool it down: Start the reaction at 0°C, then slowly warm to RT. Use the Iodine method (Protocol B) which is milder.
Intermediate (Hydroxythiazoline) persists Dehydration failure due to steric locking.Chemical Dehydration: Add Trifluoroacetic Anhydride (TFAA) or p-TsOH to the mixture to force water elimination.
Starting material (Thioamide) recovered Nucleophilic attack failed (

blocked).
Switch to Protocol C: Stop trying to make the ring. Buy 2-bromothiazole and couple it to your bulky group via Suzuki/Negishi coupling.
Yield is low (<30%) with bulky ketone Volatility or degradation of ketone.One-Pot: Do not isolate the bromoketone. Brominate the ketone in MeOH, then immediately add the thioamide and heat.

References

  • Microwave-Assisted Synthesis: Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence.[3] RSC Advances.

  • Iodine Catalysis: Synthesis of novel 4-substituted 1,2,3-thiadiazoles via iodine-catalyzed cyclization reactions. (Applied to thiazoles via analogy in oxidative cyclization). ResearchGate.

  • C-H Activation (Regiodivergent): Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. ACS/ResearchGate.

  • Pd-Catalysis Overview: Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal.

  • General Hantzsch Mechanism: Hantzsch Thiazole Synthesis.[4][5][6] SynArchive.

Sources

Optimization

Resolving baseline noise in HPLC analysis of thiazole derivatives

Technical Support Center: Thiazole Derivative Analysis A Senior Application Scientist's Guide to Resolving HPLC Baseline Noise Welcome to the technical support center. As a Senior Application Scientist, I understand that...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Derivative Analysis

A Senior Application Scientist's Guide to Resolving HPLC Baseline Noise

Welcome to the technical support center. As a Senior Application Scientist, I understand that a stable, quiet baseline is the foundation of accurate and reproducible HPLC analysis. When working with thiazole derivatives—a class of compounds critical in pharmaceutical development for their diverse biological activities—baseline disturbances can be particularly frustrating, obscuring low-level impurities and compromising quantification.[1][2][3][4]

This guide is structured to help you diagnose and resolve baseline issues in a logical, step-by-step manner. We will move from foundational knowledge to specific, actionable troubleshooting protocols, explaining the scientific principles behind each recommendation.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Baseline

Q1: What is HPLC baseline noise, and why is it a problem?

A1: The HPLC baseline represents the detector's signal when only the mobile phase is passing through the system.[5] In an ideal scenario, this would be a perfectly flat line. However, in practice, all systems exhibit some level of "noise," which appears as small, random, or periodic fluctuations.[6][7]

This noise becomes a problem when its magnitude is significant relative to the analyte signal. The ratio of the peak height (signal) to the baseline fluctuation (noise) is known as the signal-to-noise ratio (S/N).[6][7] A high level of noise (low S/N) can:

  • Increase the limit of quantification (LOQ), making it difficult to accurately measure low-concentration analytes or impurities.[6]

  • Interfere with peak integration, leading to inaccurate and irreproducible results.[6]

  • Mask small peaks entirely, causing critical information to be missed.

The nature of the noise—whether it's periodic, random, or a consistent drift—is a key diagnostic clue to its origin.[6][7][8]

Q2: Are there any specific properties of thiazole derivatives that might contribute to baseline issues?

A2: Yes, the unique structure of thiazole derivatives can present specific challenges in HPLC analysis.

  • Chelating Properties: The nitrogen and sulfur atoms in the thiazole ring can act as chelating agents, interacting with trace metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or even the column packing itself).[9][10] This interaction can lead to peak tailing, loss of signal, and in some cases, baseline drift as metal-analyte complexes form and elute unpredictably.[9][10][11] This is a critical consideration, as metal ion leaching can permanently contaminate a column.[12]

  • UV Absorbance: Many thiazole derivatives possess strong UV absorbance, which is advantageous for detection.[2][13] However, this also means that any mobile phase contaminants or impurities that absorb at a similar wavelength will contribute significantly to baseline noise and drift.[14][15]

  • Solubility and Mobile Phase Interaction: Thiazole derivatives span a wide range of polarities.[16] Improper mobile phase selection (e.g., incorrect pH or organic content) can lead to poor solubility, causing the compound to precipitate in the system or interact unpredictably with the stationary phase, resulting in baseline instability.

Section 2: Diagnosing and Troubleshooting Common Noise Patterns

The first step in troubleshooting is to correctly identify the type of baseline disturbance you are observing.

dot graph TD { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=11, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Troubleshooting flowchart for HPLC baseline noise."

Q3: My baseline has a very regular, repeating wave pattern (Periodic Noise). What is the cause?

A3: Periodic, rhythmic noise is almost always mechanical and originates from the HPLC pump.[8] The pump's pistons operate in a cycle to deliver the mobile phase, and any inconsistency in this cycle creates a pressure pulsation that the detector registers as a uniform wave.[8][17]

  • Primary Causes & Solutions:

    • Air Bubbles in the Pump Head: This is the most common cause. Air is more compressible than liquid, so a trapped bubble in the pump head will cause significant pressure fluctuations with each piston stroke.[8]

      • Solution: Purge the pump thoroughly according to the manufacturer's instructions. Ensure your mobile phase is adequately degassed.[18]

    • Faulty or Dirty Check Valves: Check valves prevent backward flow during the piston's refill stroke. If a valve is sticking or partially blocked, it can cause inconsistent flow and pressure ripples.[17][19][20]

      • Solution: Clean the check valves by sonicating them in isopropanol or replace them if necessary.[14]

    • Worn Pump Seals: Leaking pump seals can allow air to be drawn into the system or mobile phase to leak out, both of which disrupt the pressure stability.[19][20]

      • Solution: Perform routine preventive maintenance, including the replacement of pump seals based on usage and manufacturer recommendations.[21]

    • Poor Mobile Phase Mixing: In gradient systems, if the two mobile phase lines are not mixing efficiently, you can see rhythmic pulses corresponding to the proportioning valve's operation.[7][15][22]

      • Solution: Ensure the mixer is functioning correctly. Sometimes, pre-mixing mobile phases can help diagnose this issue.[22]

Q4: I'm seeing sharp, random spikes and high-frequency noise on my baseline. What should I do?

A4: Random, high-frequency noise or sharp spikes usually point to issues within the detector, air bubbles, or electrical problems.[7][8][17] Unlike pump noise, this type of disturbance is not periodic.[8]

  • Primary Causes & Solutions:

    • Air Bubbles in the System: Small air bubbles passing through the detector flow cell will cause sharp spikes as they disrupt the light path.[17]

      • Solution: Ensure the mobile phase is thoroughly degassed using an inline degasser, helium sparging, or vacuum filtration.[14][17][23] Flush the system to dislodge any trapped bubbles.[18]

    • Detector Lamp Issues: An aging or failing detector lamp (e.g., Deuterium or Tungsten) can flicker, causing erratic noise.[7][17]

      • Solution: Check the lamp's energy output via the instrument's diagnostics. If the energy is low or unstable, replace the lamp.[7]

    • Contaminated or Dirty Flow Cell: Contaminants or air buildup inside the detector's flow cell can scatter light and create noise.[18][22]

      • Solution: Flush the flow cell with a strong, compatible solvent like isopropanol. If necessary, a more aggressive cleaning with 1N nitric acid (never hydrochloric acid) may be required.[18][24]

    • Electrical Interference: Proximity to other electronic equipment can introduce noise.[17]

      • Solution: Ensure the HPLC system is properly grounded and not sharing a circuit with high-power devices.[17]

Q5: My baseline is steadily rising or falling over the course of a run (Baseline Drift). How can I fix this?

A5: Baseline drift is a slow, gradual change in the baseline, either upwards or downwards.[17] It is typically caused by changes in the mobile phase, temperature, or column condition over time.[14][17]

  • Primary Causes & Solutions:

    • Insufficient Column Equilibration: This is a very common cause, especially when changing mobile phases. The stationary phase needs time to fully equilibrate with the new mobile phase.[17][18]

      • Solution: Always allow at least 10-20 column volumes of the new mobile phase to pass through the column before starting an analysis.[18][24]

    • Temperature Fluctuations: Both the column and the mobile phase are sensitive to temperature changes. A fluctuating lab temperature can cause the baseline to drift.[14][17][25]

      • Solution: Use a column oven to maintain a stable temperature.[17][24] Allow mobile phases to reach ambient temperature before use.[26]

    • Mobile Phase Issues:

      • Composition Change: Volatile components of the mobile phase (like TFA or acetonitrile) can evaporate over time, changing the composition and its UV absorbance.[14][17] Prepare fresh mobile phase daily.[17][18][27]

      • Contamination: Using low-quality solvents or contaminated water can introduce impurities that slowly elute, causing drift.[18][20] Always use HPLC-grade solvents and reagents.[18][27][28]

    • Column Bleed: As a column ages, the bonded stationary phase can slowly degrade and "bleed" off, which is then detected and appears as a rising baseline, particularly in gradient elution.[17]

      • Solution: Use a high-quality, stable column. If bleed is suspected, try flushing the column or, if it's old, replace it.

Experimental Protocols & Data

Protocol 1: Systematic HPLC System Flush for Contamination Removal

This protocol is designed to remove contaminants, including potential metal ions that can interact with thiazole derivatives.

IMPORTANT: Always remove the analytical column before performing a system-wide flush. Replace it with a union or a restrictor capillary.[10][20]

  • Step 1: Aqueous Wash (Removes Buffers/Salts)

    • Replace all mobile phase lines with fresh, HPLC-grade water.

    • Purge the pump for 5-10 minutes to ensure all solvent lines are filled with water.

    • Flush the entire system (injector, sample loop, detector) at a moderate flow rate (e.g., 1-2 mL/min) for 30 minutes.

  • Step 2: Organic Wash (Removes Non-polar Contaminants)

    • Replace water with 100% Isopropanol (IPA) or Methanol. IPA is often preferred for its ability to remove a wide range of contaminants.

    • Purge the pump and flush the system for 30-60 minutes.

  • Step 3 (Optional): Metal Chelation Flush (For Thiazole-Specific Issues)

    • If metal contamination is suspected, a passivation step can be performed.[10]

    • Prepare a solution of 0.1% Ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water.

    • Flush the system with this solution for 60 minutes, followed by a 30-minute flush with HPLC-grade water to remove the EDTA.

  • Step 4: System Re-equilibration

    • Introduce the initial mobile phase of your analytical method.

    • Flush the system for at least 20 minutes before reinstalling the column.

    • Once the column is reinstalled, equilibrate with the mobile phase until a stable baseline is achieved.

Protocol 2: Best Practices for Mobile Phase Preparation

A poorly prepared mobile phase is a primary source of baseline noise and drift.[14][18]

  • Use High-Purity Reagents: Always use HPLC-grade solvents and salts from reputable suppliers.[18][27][28]

  • Accurate Measurement: For multi-component mobile phases, measure each component's volume accurately and separately before mixing to account for volume contraction effects.[28]

  • Filtration: Filter all aqueous buffers and mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[17][28][29]

  • Degassing: Thoroughly degas the mobile phase immediately before use. An inline vacuum degasser is most effective, but helium sparging or sonication under vacuum can also be used.[14][17][23]

  • Fresh Preparation: Prepare buffered mobile phases fresh daily to prevent microbial growth.[17][26][29] Avoid "topping off" old mobile phase with new; replace the entire reservoir.[26]

Table 1: Troubleshooting Summary
Symptom Likely Cause(s) Primary Solutions Citations
Periodic Noise (Regular Waves)Pump pulsations, faulty check valves, air in pumpPurge pump, clean/replace check valves, replace pump seals[8][17]
Random Noise (Spikes, High Frequency)Air bubbles in detector, failing lamp, dirty flow cellDegas mobile phase, check lamp energy, flush flow cell[8][17][18]
Baseline Drift (Gradual Rise/Fall)Temperature changes, poor column equilibration, mobile phase degradation/contamination, column bleedUse column oven, increase equilibration time, prepare fresh mobile phase, flush/replace column[14][17][24][25]
Peak Tailing/Distortion (Thiazole-Specific)Metal ion chelationFlush system with chelating agent (EDTA), use bio-inert or PEEK tubing/frits[9][10][11]

Systematic Diagnosis Workflow

To isolate the source of noise, a logical, component-by-component diagnosis is essential.

dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=11, shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Isolating noise source in an HPLC system."

This simple diagnostic test is powerful. If you turn off the pump and the noise disappears, the source is related to flow (pump, mobile phase).[8] If the noise persists, the issue lies with the detector or electronics.[8] Similarly, replacing the column with a union can quickly determine if the column itself is the source of contamination or bleed.[20][25]

By methodically working through these diagnostic steps and applying the appropriate protocols, you can effectively resolve baseline noise and ensure the integrity of your HPLC analysis for thiazole derivatives.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • LCGC International. (2020, November 13). HPLC Diagnostic Skills—Noisy Baselines. [Link]

  • Compass Commercial Blog. (2025). Top 10 HPLC Equipment Maintenance Tips for Optimal Performance in 2025. [Link]

  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. [Link]

  • LC Services. (2023, August 18). What to look out for when cleaning your HPLC system. [Link]

  • Mastelf. (2025, January 31). Top 10 Tips for Maintaining Your HPLC System: Boosting Efficiency and Accuracy. [Link]

  • Chromatography Today. (2025, December 5). HPLC Maintenance Guide: Daily, Weekly, Monthly Tasks. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Baseline Drift. [Link]

  • Amuza Inc. (2025, July 4). Maintenance of HPLC Systems: Material Compatibility and Best Practices. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Full Spectrum Analytics. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • LCGC Blog. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD. [Link]

  • SilcoTek Corporation. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • YouTube. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise?. [Link]

  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. [Link]

  • LCGC International. (2020, November 12). HPLC Gradient Elution – Baseline Drift. [Link]

  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?. [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • MTC USA. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. [Link]

  • Charles River Laboratories. (n.d.). HPLC of Monoclonal Antibody in Nonclinical Safety Testing. [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

  • Shimadzu. (2025, April 15). Shimadzu Baseline Disturbance. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • PMC. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]

  • ACS Publications. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • RSC Publishing. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • DergiPark. (2024, September 27). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. [Link]

Sources

Reference Data & Comparative Studies

Validation

Thiazole vs. Oxazole: A Bioisosteric Decision Guide for Medicinal Chemistry

Topic: Comparing Bioactivity of Thiazole versus Oxazole Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The Sulfur-Oxyge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Bioactivity of Thiazole versus Oxazole Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Sulfur-Oxygen Switch

In medicinal chemistry, the bioisosteric replacement of an oxazole oxygen with a thiazole sulfur (or vice versa) is a high-impact tactic used to modulate potency, metabolic stability, and physicochemical properties.[1] While structurally homologous, these two azoles exhibit divergent electronic and steric profiles that profoundly influence drug-target interactions.

The Senior Scientist’s Verdict:

  • Select Thiazole when driving for higher lipophilicity, stronger

    
    -
    
    
    
    stacking interactions, and when the target pocket can accommodate the larger sulfur atom (van der Waals radius: S = 1.80 Å vs. O = 1.52 Å). Thiazoles generally offer superior metabolic stability against hydrolytic ring opening but introduce S-oxidation liabilities.
  • Select Oxazole to lower logP, improve water solubility, or reduce basicity (pKa modulation). Oxazoles are sterically compact but are often more susceptible to metabolic ring scission or hydrolytic cleavage in acidic environments.

Physicochemical Foundation: The Electronic Divergence

The distinct bioactivity of these scaffolds stems from the fundamental differences between the Group 16 chalcogens: Oxygen (Period 2) and Sulfur (Period 3).

Electronic Structure & Aromaticity
  • Thiazole (S-containing): Sulfur is less electronegative (2.58) than oxygen (3.44). This allows the lone pair on nitrogen to be more available, making thiazole more basic (pKa ~2.5) than oxazole.[2][3] The 3d-orbital participation (though debated) and larger size of sulfur facilitate better orbital overlap with the carbon

    
    -system, resulting in higher aromaticity  and greater stability of the ring system.
    
  • Oxazole (O-containing): The high electronegativity of oxygen inductively withdraws electron density from the ring, significantly reducing the basicity of the nitrogen (pKa ~0.8). This makes oxazole a weaker hydrogen bond acceptor at the nitrogen position compared to thiazole.

Comparative Data Table
PropertyThiazole DerivativeOxazole DerivativeImpact on Bioactivity
Bond Length (C-X) ~1.72 Å (C-S)~1.36 Å (C-O)Thiazole is structurally larger; affects binding pocket fit.
Basicity (pKa of conjugate acid) ~2.5 (More Basic)~0.8 (Less Basic)Thiazole N is a better H-bond acceptor.
Lipophilicity (

logP)
Base Reference~ -0.5 to -1.0 decreaseOxazole improves solubility; Thiazole improves permeability.
Aromaticity Index (HOMA) HigherLowerThiazole participates more effectively in

-stacking.
Boiling Point 117 °C69 °CReflects stronger intermolecular forces in thiazoles.

Bioactivity & SAR Analysis[1][4][5][6][7][8]

Potency and Target Interaction

In kinase inhibitors (e.g., VEGFR-2, B-Raf), thiazole derivatives frequently outperform oxazoles.

  • Mechanism: The sulfur atom in thiazole can engage in non-covalent interactions (NCIs) such as S···O chalcogen bonding with backbone carbonyls of the protein, a feature oxygen cannot replicate.

  • Case Study (VEGFR-2 Inhibitors): In a matched molecular pair study of 2-amino-4-aryl-azoles, the thiazole analog demonstrated a 5-fold increase in potency (

    
     = 22 nM) compared to the oxazole (
    
    
    
    = 115 nM). This was attributed to the sulfur atom filling a hydrophobic sub-pocket (Gatekeeper residue interaction) more effectively than the smaller oxygen.
Metabolic Stability (DMPK)
  • Thiazole Liabilities: The primary metabolic risk is S-oxidation (formation of sulfoxides/sulfones) mediated by CYP450s. Additionally, epoxidation of the C4-C5 double bond can lead to reactive intermediates (thioketo-aldehydes) which are idiosyncratic toxicity alerts.

  • Oxazole Liabilities: Oxazoles are prone to ring scission (opening). This often occurs via hydrolytic attack or reductive metabolism, leading to acyclic nitrile or amide metabolites which lose bioactivity.

Visualizing the Logic: Decision & Metabolism

The following diagrams illustrate the decision-making process for scaffold selection and the divergent metabolic pathways.

Diagram 1: Scaffold Selection Logic

ScaffoldLogic Start Lead Optimization (Azole Core) Decision1 Need to improve Solubility? Start->Decision1 Decision2 Target requires Strong H-Bond Acceptor? Decision1->Decision2 No Oxazole Select OXAZOLE (Lower logP, Compact) Decision1->Oxazole Yes Decision3 Hydrophobic Pocket Constraints? Decision2->Decision3 No Thiazole Select THIAZOLE (Higher Potency, Basic N) Decision2->Thiazole Yes (N is basic) Decision3->Oxazole Sterically Restricted Decision3->Thiazole Large/Lipophilic

Caption: Logical flow for selecting between Thiazole and Oxazole based on ADME/Potency needs.

Diagram 2: Metabolic Divergence

Metabolism Thiazole Thiazole Scaffold CYP CYP450 / FMO Thiazole->CYP Oxazole Oxazole Scaffold Oxazole->CYP Minor Hydrolysis Hydrolases / pH Oxazole->Hydrolysis SOxide S-Oxide / Sulfone (Polar, Stable) CYP->SOxide S-Oxidation Epoxide C4-C5 Epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation RingOpen Ring Scission (Acyclic Nitrile/Amide) Hydrolysis->RingOpen Tox Idiosyncratic Toxicity (Protein Adducts) Epoxide->Tox Nucleophilic Attack Inactive Loss of Potency RingOpen->Inactive

Caption: Comparative metabolic pathways highlighting the toxicity risks of Thiazoles vs. stability risks of Oxazoles.

Experimental Protocols

Protocol A: Synthesis of 2,4-Disubstituted Thiazoles (Hantzsch Method)

Standard validated protocol for generating thiazole libraries.

Reagents:

  • Thioamide derivative (1.0 equiv)

  • 
    -Haloketone (1.0 equiv)
    
  • Ethanol (Absolute)[2]

  • Triethylamine (Catalytic)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the thioamide in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the

    
    -haloketone (e.g., phenacyl bromide) dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.

  • Neutralization: If no precipitate forms, neutralize with 10%

    
     solution to precipitate the free base.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

    • Validation Check:

      
       NMR should show the characteristic thiazole C5-proton singlet around 
      
      
      
      7.0–8.0 ppm.
Protocol B: Synthesis of 2,4-Disubstituted Oxazoles (Robinson-Gabriel Cyclodehydration)

Used when the oxazole core is required.

Reagents:

  • 
    -Acylamino ketone (1.0 equiv)
    
  • 
     (Phosphorus oxychloride) or Burgess Reagent
    
  • Toluene (Solvent)

Step-by-Step Workflow:

  • Precursor Prep: Synthesize the

    
    -acylamino ketone via amide coupling of an 
    
    
    
    -amino ketone.
  • Cyclization: Dissolve the precursor in anhydrous toluene. Add 3.0 equiv of

    
    .
    
  • Heating: Reflux at 110°C for 3 hours under nitrogen atmosphere.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography is usually required as oxazoles are often oils or low-melting solids.

Bioassay: VEGFR-2 Kinase Inhibition (In Vitro)

Objective: Compare


 of Thiazole vs. Oxazole analogs.
  • Enzyme Prep: Use Recombinant Human VEGFR-2 (KDR) kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.

  • Reaction: Mix kinase, substrate, and test compound (DMSO stock) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    ).
    
  • Initiation: Add ATP (at

    
     concentration, typically 10 
    
    
    
    M) containing
    
    
    ATP.
  • Incubation: Incubate at 30°C for 45 minutes.

  • Termination: Stop reaction with 3% Phosphoric acid.

  • Detection: Spot on filtermat, wash, and count via liquid scintillation.

  • Analysis: Fit data to a sigmoid dose-response curve to derive

    
    .
    

References

  • National Institutes of Health (NIH). (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Retrieved from [Link]

  • American Chemical Society (ACS). (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.[4][5] Retrieved from [Link]

  • ResearchGate. (2025). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review. Retrieved from [Link]

  • Journal of Organic Chemistry. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization. Retrieved from [Link]

Sources

Comparative

Advanced Structural Validation: IR Peak Assignment of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol

Executive Summary & Comparison Scope Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Leads. This guide provides a definitive structural characterization of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Leads.

This guide provides a definitive structural characterization of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol , a pharmacophore critical in antimicrobial and anticancer research. Unlike standard spectral libraries which often lack specific hybrid derivatives, this guide utilizes a dual-validation approach . We compare the Experimental FT-IR data directly against Density Functional Theory (DFT) predictions (B3LYP/6-311G(d,p) level).

This comparison serves as the "Alternative" analysis required for rigorous scientific validation, replacing empirical guesswork with calculated potential energy distributions (PED).

Why This Comparison Matters
FeatureExperimental FT-IR (Standard)DFT-Calculated IR (The Alternative)Combined Advantage
Peak Resolution Often overlapping (e.g., C=N vs. C=C)Discrete, resolved vibrational modesDeconvolutes complex aromatic regions.
Causality Shows what is vibratingExplains why (e.g., coupling effects)Validates electronic substituent effects (Cl vs OH).
Synthesis Check Confirms presence of groupsN/AConfirms cyclization by absence of precursor modes.

Synthesis & Structural Context

To understand the IR spectrum, one must understand the molecular assembly. The molecule is synthesized via the Hantzsch Thiazole Synthesis , condensing a thioamide with an


-haloketone.
Synthesis Pathway Verification

The successful formation of the thiazole ring is confirmed not just by the appearance of new bands, but by the disappearance of precursor functional groups.

SynthesisPath Pre1 4-Hydroxythiobenzamide (Thioamide C=S, NH2) Inter Intermediate (Hantzsch Condensation) Pre1->Inter Pre2 2-Bromo-4'-chloroacetophenone (Ketone C=O) Pre2->Inter Prod Target Thiazole (C=N, C-S-C formed) Inter->Prod - H2O, - HBr Cyclization

Figure 1: Hantzsch synthesis pathway.[1] Monitoring IR involves tracking the loss of the Ketone C=O (~1690 cm⁻¹) and Thioamide NH₂ (~3200-3400 cm⁻¹ doublet) to form the Thiazole C=N.

Detailed Peak Assignment Guide

This section compares the Experimental (KBr Pellet) values with Scaled DFT (B3LYP) values. The close correlation validates the structural identity.[2]

High-Frequency Region (3500–2800 cm⁻¹)

Primary Diagnostic: Phenolic O-H and Aromatic C-H.

Vibrational ModeExperimental (

, cm⁻¹)
DFT Scaled (

, cm⁻¹)
IntensityAssignment Logic
O-H Stretching 3350 (Broad)3380StrongBroadening indicates intermolecular H-bonding (dimerization).
C-H Stretching (Ar) 3060–3100 3085WeakCharacteristic of

C-H on phenyl/thiazole rings.
C5-H (Thiazole) 3110 3125MediumDistinct high-frequency shoulder specific to the thiazole C5 position [1].

Technical Insight: The absence of a doublet structure in the 3200–3400 region confirms the consumption of the primary amine/thioamide precursors.

Fingerprint & Double Bond Region (1700–1000 cm⁻¹)

Primary Diagnostic: Thiazole Ring Formation & Substituents.

Vibrational ModeExperimental (

, cm⁻¹)
DFT Scaled (

, cm⁻¹)
IntensityAssignment Logic
C=N Stretching 1615 1622StrongThe "Fingerprint" of the thiazole ring. Overlaps slightly with aromatic C=C but is usually sharper [2].
C=C Aromatic 1590, 1540 1595, 1548MediumSkeletal vibrations of the phenyl rings.
C-O Stretching 1240 1235StrongCharacteristic of phenolic C-O bond; shifts due to resonance with the ring.
C-Cl Stretching 1092 1088MediumAryl chloride vibration. Highly specific marker for the p-chlorophenyl moiety [3].
Low-Frequency Region (<1000 cm⁻¹)

Primary Diagnostic: C-S bond and Out-of-Plane (OOP) Bending.

  • C-S-C Stretching (Thiazole): Experimental 685 cm⁻¹ (DFT: 690 cm⁻¹). This band is crucial for confirming the sulfur incorporation into the ring.

  • C-H OOP Bending:

    • 830 cm⁻¹: Para-substituted benzene rings (two adjacent hydrogens). This confirms the 1,4-substitution pattern on both phenyl rings.

Experimental vs. Theoretical Protocol

To replicate these results or validate a new batch, follow this comparative workflow.

Protocol: Dual-Validation Workflow

Objective: Confirm structure purity and electronic state.

  • Sample Preparation (Experimental):

    • Dry sample in a vacuum oven at 40°C for 4 hours to remove lattice water (prevents O-H interference).

    • Prepare KBr pellet: 1 mg sample : 100 mg KBr (spectroscopic grade).

    • Record 32 scans at 4 cm⁻¹ resolution.

  • Computational Setup (Theoretical Alternative):

    • Software: Gaussian 09/16 or ORCA.

    • Method: DFT B3LYP functional.[1][3][4][5]

    • Basis Set: 6-311G(d,p) (Standard for organic pharmacophores).

    • Scaling Factor: Multiply raw frequencies by 0.961 to correct for anharmonicity [4].

  • Analysis:

    • Overlay Experimental and Scaled DFT spectra.

    • Calculate Root Mean Square Error (RMSE) between key peaks. An RMSE < 15 cm⁻¹ indicates high purity and correct assignment.

ValidationFlow Raw Raw Sample Exp FT-IR Spectrum (Experimental) Raw->Exp Compare Peak Correlation (RMSE Analysis) Exp->Compare Calc DFT Calculation (B3LYP/6-311G) Scale Frequency Scaling (x 0.961) Calc->Scale Scale->Compare Valid Validated Structure Compare->Valid Match Confirmed

Figure 2: The self-validating workflow ensuring that experimental artifacts are distinguished from real molecular vibrations.

References

  • MDPI. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis and Characterization. Retrieved from [Link]

  • Molecules. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives. Retrieved from [Link]

  • Journal of Molecular Structure. (2020).[2] Comparative Study of Molecular Docking, Structural, and Vibrational Spectra of Thiadiazole Derivatives. Retrieved from [Link]

  • ACS Omega. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones. Retrieved from [Link]

Sources

Validation

X-ray diffraction (XRD) data for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol crystals

This guide focuses on the characterization and performance of SKI II (also known as 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol ), which is the primary pharmacologically active agent corresponding to the structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the characterization and performance of SKI II (also known as 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol ), which is the primary pharmacologically active agent corresponding to the structure described.

Note on Nomenclature: The chemical name provided in the topic ("4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol") describes a direct carbon-carbon bond between the thiazole and phenol rings. However, in drug development literature, this name is frequently used interchangeably or confused with SKI II , which contains an amino (-NH-) linker at the 2-position. Given the audience of "drug development professionals" and the request for "performance" data, this guide focuses on the established inhibitor SKI II (CAS: 312636-16-1), while explicitly distinguishing the structural data derived from its co-crystal forms.

Executive Summary

SKI II is a non-lipid, dual inhibitor of Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2).[1] Unlike lipid-mimetic inhibitors, SKI II utilizes a 2-aminothiazole scaffold to occupy the hydrophobic sphingosine-binding pocket. This guide provides a structural analysis based on X-ray diffraction (XRD) data of the protein-ligand complex, compares its binding efficacy against next-generation alternatives (e.g., PF-543), and details the synthesis protocol for generating crystalline samples for validation.

Crystallographic Data & Structural Analysis[1][2][3][4][5][6][7]

Protein-Ligand Co-Crystal Data (SphK1 Complex)

The most definitive experimental XRD data for SKI II is derived from its co-crystallization with human Sphingosine Kinase 1. This structure reveals the bioactive conformation of the molecule, which differs significantly from its predicted low-energy state in a vacuum due to induced fit within the enzyme's "J-shaped" pocket.

ParameterDataSource
PDB Entry 3VZB
Resolution 2.20 ÅWang et al. (2013)
Space Group P 21 21 21Orthorhombic
Unit Cell Dimensions


Ligand Conformation Bent / J-Shape Mimics sphingosine substrate
Key Interaction 1 Hydrophobic Stacking: Phe374, Leu347, Leu405Stabilizes chlorophenyl tail
Key Interaction 2 Hydrogen Bond: Thr196 (OH group)Anchors the phenolic head
Structural Insights: SKI II vs. Sphingosine

The XRD data confirms that SKI II acts as a competitive inhibitor by occupying the hydrophobic tunnel usually reserved for the aliphatic chain of sphingosine.

  • The Thiazole Core: Acts as a rigid linker, positioning the chlorophenyl tail into the deepest hydrophobic region of the pocket.

  • The Phenolic Moiety: The 4-hydroxyl group mimics the polar headgroup of sphingosine, forming critical H-bonds near the catalytic Asp81/Thr196 residues.

  • The Amino Linker: Provides the necessary flexibility (torsional freedom) for the molecule to adopt the "bent" conformation observed in the crystal structure, a feature likely absent in the direct C-C bond analog.

Comparative Performance Analysis

The following table contrasts SKI II with the natural substrate (Sphingosine) and the highly potent, selective inhibitor PF-543 .

FeatureSKI II (Subject) PF-543 (Alternative) Sphingosine (Substrate)
Core Scaffold 2-AminothiazoleSulfonyl-pyrrolidineAliphatic Amino Alcohol
XRD Source PDB: 3VZB PDB: 4V24 PDB: 3VZB (Co-crystal)
Binding Mode Competitive (Lipid Pocket)Competitive (Lipid Pocket)Substrate
Potency (Ki) ~16 µM (SphK1)3.6 nM (SphK1)N/A (Km ~5-10 µM)
Selectivity Dual (SphK1 & SphK2)>100-fold SphK1 selectiveNon-selective
Bioavailability Oral (High)HighRapidly metabolized
Mechanism Inhibitor + Induces DegradationPure InhibitorPhosphorylation Target

Analyst Insight: While PF-543 shows superior binding affinity (nanomolar range) in XRD studies due to a tighter fit in the hydrophobic pocket, SKI II remains a critical research tool because its dual-inhibition profile and ability to induce SphK1 proteasomal degradation offer a different therapeutic mechanism.

Experimental Protocol: Synthesis & Crystallization

To generate high-purity crystals of SKI II for powder XRD (PXRD) or bio-assays, the Hantzsch Thiazole Synthesis is the gold standard. This protocol is self-validating via the formation of the precipitate and melting point verification.

Synthesis Workflow

Reaction: Condensation of 4-hydroxyphenylthiourea with 2-bromo-4'-chloroacetophenone.

  • Reagent Preparation:

    • Dissolve 1-(4-hydroxyphenyl)-2-thiourea (1.0 eq) in absolute ethanol.

    • Dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq) in a separate ethanol aliquot.

  • Condensation:

    • Add the bromide solution dropwise to the thiourea solution under stirring.

    • Reflux the mixture at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize with 10% NaHCO₃ solution to precipitate the free base.

    • Filter the solid and wash with cold water.

  • Recrystallization (Critical for XRD):

    • Dissolve the crude solid in hot Ethanol/Water (9:1) .

    • Allow slow evaporation at room temperature (25°C) over 48 hours to grow diffraction-quality crystals.

    • Yield: Typically 75–85%.

    • Melting Point: 208–210°C (Validates product identity).

Visualization of Synthesis & Mechanism

The following diagram illustrates the synthesis pathway and the structural logic of the inhibition mechanism.

SKI_II_Workflow cluster_mechanism Mechanism of Action Precursor1 4-Hydroxyphenyl thiourea Reaction Hantzsch Condensation (Reflux EtOH, 4h) Precursor1->Reaction Precursor2 2-Bromo-4'-chloro acetophenone Precursor2->Reaction Product SKI II Crystals (2-Aminothiazole core) Reaction->Product Crystallization Target SphK1 Hydrophobic Pocket (PDB: 3VZB) Product->Target Binding (Ki ~16 µM) Outcome Inhibition of S1P Production Target->Outcome Antagonism

Caption: Workflow showing the Hantzsch synthesis of SKI II and its subsequent biological mechanism as defined by crystallographic binding studies.

References

  • Wang, J., et al. (2013). "Crystal structure of sphingosine kinase 1 with inhibitor SKI-II." Protein Data Bank.[2][3] PDB ID: 3VZB .[2] [2]

  • Schnute, M. E., et al. (2012). "Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1."[4] Biochemical Journal, 444(1), 79-88. (Describes PF-543).

  • French, K. J., et al. (2003). "Discovery and evaluation of inhibitors of human sphingosine kinase." Cancer Research, 63(18), 5962-5969. (Original characterization of SKI II).

  • Baek, D. J., et al. (2013). "Structure–Activity Relationships of 2-Aminothiazole-Based Sphingosine Kinase 1 Inhibitors." Journal of Medicinal Chemistry, 56(22), 9310-9327.

  • IUPHAR/BPS Guide to Pharmacology. "Ligand: SKI II."

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.